N-(1-Naphthyl) Duloxetine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H25NOS |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]naphthalen-1-amine |
InChI |
InChI=1S/C28H25NOS/c1-29(25-15-6-11-21-9-2-4-13-23(21)25)19-18-27(28-17-8-20-31-28)30-26-16-7-12-22-10-3-5-14-24(22)26/h2-17,20,27H,18-19H2,1H3/t27-/m0/s1 |
InChI Key |
ODKWZPOVWJKWRS-MHZLTWQESA-N |
Isomeric SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of N-(1-Naphthyl) Duloxetine: A Technical Guide to a Key Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Naphthyl) Duloxetine is a recognized process-related impurity in the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). The presence of such impurities, even in trace amounts, is a critical concern in pharmaceutical manufacturing, necessitating a thorough understanding of their formation pathways to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of the likely synthesis pathway and mechanism of this compound formation, drawing upon established principles of organic chemistry and known side reactions in the manufacturing process of Duloxetine. While a direct, intentional synthesis of this compound is not widely reported in the literature, its formation as a byproduct offers valuable insights into reaction control and optimization in pharmaceutical synthesis.
Proposed Synthesis Pathway and Mechanism
The formation of this compound is most plausibly attributed to a side reaction occurring during the synthesis of Duloxetine itself. The key step in many reported Duloxetine syntheses is the etherification of (S)-N-methyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene. Under the strong basic conditions typically employed, an N-arylation reaction can compete with the desired O-arylation, leading to the formation of the N-(1-Naphthyl) impurity. This transformation is analogous to a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
While the standard duloxetine synthesis does not intentionally include a palladium catalyst, trace amounts of transition metals from reactors or starting materials, in concert with the high temperatures and strong bases used, could potentially catalyze such a reaction. Alternatively, a purely thermal nucleophilic aromatic substitution on the nitrogen atom, though less favorable than on the oxygen, might also contribute to its formation.
The proposed mechanism, mirroring a Buchwald-Hartwig-type catalytic cycle, would involve the following key steps:
-
Oxidative Addition: A low-valent palladium species (Pd(0)), potentially formed in situ, undergoes oxidative addition to 1-halonaphthalene (e.g., 1-fluoronaphthalene or trace 1-bromonaphthalene).
-
Amine Coordination and Deprotonation: The secondary amine of a duloxetine precursor or duloxetine itself coordinates to the palladium center. A strong base then deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex, which forms the new C-N bond of this compound and regenerates the Pd(0) catalyst.
Visualizing the Synthesis Pathway
The following diagrams illustrate the proposed synthesis pathway and the catalytic cycle for the formation of this compound.
Caption: Proposed synthesis pathway for this compound.
Caption: Proposed catalytic cycle for N-arylation.
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
-
Materials:
-
Duloxetine hydrochloride
-
1-Bromonaphthalene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography).
-
-
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Duloxetine hydrochloride (1 equivalent) and 1-bromonaphthalene (1.2 equivalents) in anhydrous toluene.
-
To this solution, add palladium(II) acetate (0.02 equivalents) and racemic-BINAP (0.03 equivalents).
-
Add sodium tert-butoxide (2.5 equivalents) to the reaction mixture.
-
Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
-
Note: This is a proposed protocol and would require optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, to achieve a desirable yield.
Data Presentation
Since specific quantitative data for the synthesis of this compound is scarce, the following table presents hypothetical data that researchers might aim to collect and compare during the optimization of the proposed synthesis.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | rac-BINAP (3) | NaOtBu | Toluene | 100 | 24 | Target |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 24 | Target |
| 3 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Cs₂CO₃ | Toluene | 100 | 48 | Target |
Experimental Workflow
The following diagram outlines a logical workflow for the synthesis, purification, and characterization of this compound.
Caption: A typical experimental workflow for synthesis and analysis.
Conclusion
Understanding the formation of this compound is crucial for the control of impurities in the manufacturing of Duloxetine. While this compound is an undesirable byproduct, the principles of its formation, likely through a palladium-catalyzed N-arylation reaction, are well-established in organic synthesis. The information and proposed methodologies in this guide provide a framework for researchers and drug development professionals to study, and ultimately minimize, the formation of this and similar impurities, thereby ensuring the quality and safety of the final pharmaceutical product. Further research into the specific conditions that favor this side reaction will be invaluable for the development of more robust and efficient synthetic routes to Duloxetine.
N-(1-Naphthyl) Duloxetine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-Naphthyl) Duloxetine, also identified as Duloxetine Impurity 1, is a process-related impurity associated with the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound. Due to its status as a minor impurity, publicly available data is limited. This document compiles the existing information from analytical and chemical sources to serve as a resource for researchers, scientists, and professionals involved in drug development and quality control. The guide summarizes the available quantitative data, outlines relevant analytical methodologies for its identification, and provides a structural and synthetic context through diagrams.
Chemical Structure and Properties
This compound is structurally similar to the active pharmaceutical ingredient (API) Duloxetine, with the key difference being the substitution of a naphthyl group on the nitrogen atom of the secondary amine.
The IUPAC name for this compound is (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine.[][2] The molecular formula is C28H25NOS, and the molecular weight is approximately 423.57 g/mol .[]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine | [][2] |
| Synonyms | Duloxetine Impurity 1 | [][3][4] |
| Molecular Formula | C28H25NOS | [][2][3] |
| Molecular Weight | 423.57 g/mol | [] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified | |
| pKa | Not specified |
Spectral Data
Specific spectral data such as ¹H-NMR, ¹³C-NMR, and mass spectrometry for isolated this compound are not widely published. However, studies on Duloxetine and its impurities utilize these techniques for characterization.[5][6] The mass spectrum of Duloxetine shows a base peak at m/z 44 and other significant peaks at m/z 115, 144, and 154.[7] It is anticipated that the mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight and fragmentation patterns indicative of its structure.
Formation and Synthesis
This compound is a process-related impurity, meaning it is formed during the synthesis of Duloxetine.[4] The exact reaction mechanism leading to its formation is not detailed in the available literature, but it is likely a result of a side reaction involving the secondary amine of a Duloxetine precursor and a reactive naphthalene species present in the reaction mixture.
The synthesis of Duloxetine typically involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene, followed by demethylation.[8] It is plausible that under certain conditions, an N-arylation reaction could occur, leading to the formation of this compound.
Experimental Protocols
Specific experimental protocols for the synthesis, isolation, or biological testing of this compound are not available in the peer-reviewed literature. However, the analytical methods used for the quality control of Duloxetine are relevant for the detection and quantification of this impurity.
Analytical Methods for Impurity Profiling
The primary methods for detecting and quantifying impurities in Duloxetine are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS).
3.1.1. HPLC Method for Duloxetine and its Impurities
A representative HPLC method for the analysis of Duloxetine and its process-related impurities is described below. This method would be suitable for the detection of this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically employed.
-
Mobile Phase A: A buffered aqueous solution (e.g., phosphate buffer) with a small percentage of an organic modifier like methanol or acetonitrile.
-
Mobile Phase B: A mixture of methanol and acetonitrile.
-
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Duloxetine and its impurities have significant absorbance (e.g., 230 nm).
-
Temperature: Ambient or controlled column temperature.
3.1.2. UPLC-MS/MS for Sensitive Detection
For more sensitive and specific detection and characterization, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is utilized.
-
Column: A sub-2 µm particle size C18 column suitable for UPLC.
-
Mobile Phase: Similar to HPLC, but with MS-compatible buffers (e.g., formic acid or ammonium acetate).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of known impurities like this compound.
Biological Activity and Signaling Pathways
There is no published information regarding the biological activity, mechanism of action, or any specific signaling pathways associated with this compound. As a process-related impurity, its concentration in the final drug product is strictly controlled to be within acceptable limits set by regulatory agencies to minimize any potential risk to patients.[9] The toxicological properties of this compound have not been specifically reported.
The primary pharmacological activity of the parent drug, Duloxetine, is the inhibition of serotonin and norepinephrine reuptake in the central nervous system.[10] It is unknown whether the N-naphthyl substitution affects the affinity for these transporters or introduces any off-target activities.
Conclusion
This compound is a recognized process-related impurity in the synthesis of Duloxetine. While its chemical structure has been elucidated, there is a significant lack of publicly available data regarding its physicochemical properties, specific synthetic pathways, and biological activity. The control of this and other impurities is a critical aspect of the manufacturing and quality assurance of Duloxetine. The analytical methodologies outlined in this guide are essential tools for ensuring the purity and safety of the final drug product. Further research would be necessary to fully characterize the pharmacological and toxicological profile of this compound.
References
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. alentris.org [alentris.org]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. massbank.eu [massbank.eu]
- 8. researchgate.net [researchgate.net]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duloxetine - Wikipedia [en.wikipedia.org]
N-(1-Naphthyl) Duloxetine: An In-depth Technical Guide on a Key Duloxetine Impurity
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of N-(1-Naphthyl) Duloxetine, a recognized process-related impurity in the synthesis of the widely prescribed antidepressant, Duloxetine. This document collates available information on its formation, characterization, and analytical detection. It also addresses the current knowledge gaps regarding its specific biological activity.
Introduction to Duloxetine and its Impurities
Duloxetine, chemically known as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine hydrochloride, is a potent serotonin and norepinephrine reuptake inhibitor (SNRI). As with any synthesized active pharmaceutical ingredient (API), the manufacturing process of duloxetine can lead to the formation of various impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product. Regulatory bodies worldwide require stringent control and characterization of these impurities to ensure the safety and efficacy of the final drug product.
This compound, also referred to as Duloxetine Impurity 1, is one such process-related impurity. Its chemical structure consists of an additional naphthyl group attached to the nitrogen atom of the duloxetine molecule.
Synthesis and Formation of this compound
While the precise, documented synthesis pathway for this compound as a specific by-product is not extensively detailed in publicly available literature, its formation can be postulated based on the general synthesis of duloxetine. The key step in duloxetine synthesis involves the etherification of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene.
It is plausible that under certain reaction conditions, a secondary reaction occurs where the nitrogen atom of a duloxetine molecule, or its precursor, acts as a nucleophile and attacks another molecule of 1-fluoronaphthalene. This would result in the formation of the N,N-disubstituted impurity, this compound.
Hypothesized Formation Pathway:
Caption: Hypothesized formation of this compound as a side product.
Physicochemical and Spectroscopic Data
Detailed experimental spectroscopic data for isolated and purified this compound is not widely published. However, based on its chemical structure, expected analytical characteristics can be inferred. The table below summarizes the known and expected data.
| Parameter | Value / Expected Value | Source / Rationale |
| IUPAC Name | (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine | Based on chemical structure |
| Synonyms | Duloxetine Impurity 1 | Commercial Supplier Data |
| Molecular Formula | C₂₈H₂₅NOS | Based on chemical structure |
| Molecular Weight | 423.57 g/mol | Based on chemical structure |
| ¹H-NMR | Data not publicly available. Expected signals would include aromatic protons from two naphthyl rings and one thiophene ring, as well as aliphatic protons from the propane chain and the N-methyl group. | Spectroscopic Prediction |
| ¹³C-NMR | Data not publicly available. Expected signals would correspond to the 28 carbon atoms in the molecule, with distinct signals for the aromatic and aliphatic regions. | Spectroscopic Prediction |
| Mass Spectrometry (MS) | Data not publicly available. The molecular ion peak [M+H]⁺ would be expected at m/z 424.57. Fragmentation patterns would likely involve cleavage of the naphthyl groups and the propanamine chain. | Mass Spectrometry Principles |
Analytical Methodologies for Detection and Quantification
The primary analytical technique for the detection and quantification of duloxetine and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for definitive identification.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is typically employed for the analysis of duloxetine impurities. While a specific method validated for this compound is not published, a general method can be adapted.
Experimental Protocol: General HPLC Method for Duloxetine Impurities
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used to separate multiple impurities. A typical mobile phase could consist of:
-
Solvent A: An aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A linear gradient from a lower to a higher percentage of Solvent B over a specified time.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: Duloxetine and its aromatic impurities can be detected in the UV range, typically around 215-230 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: The duloxetine API or formulation is dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Workflow for HPLC Analysis of Duloxetine Impurities
Caption: General workflow for the HPLC analysis of duloxetine impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the definitive identification of impurities, LC-MS is the method of choice. The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to elucidate the structure of unknown peaks observed in the chromatogram.
Experimental Protocol: General LC-MS Method for Impurity Identification
-
LC System: A standard HPLC or UPLC system.
-
Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive ion mode is typically used for the analysis of amines like duloxetine and its impurities.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range, and product ion scan (MS/MS) mode to obtain fragmentation data for specific parent ions.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the specific biological activity, pharmacology, or toxicology of this compound.
Duloxetine's primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by binding to their respective transporters (SERT and NET) in the brain. It is unknown whether this compound retains any affinity for these transporters or if it has any off-target effects. The presence of the bulky second naphthyl group on the nitrogen atom could sterically hinder its binding to the active site of SERT and NET.
Hypothetical Interaction with Serotonin and Norepinephrine Transporters
Caption: Duloxetine's mechanism and the unknown interaction of the impurity.
Conclusion and Knowledge Gaps
This compound is a recognized impurity in the synthesis of duloxetine. While its chemical structure is known, there is a significant lack of publicly available data regarding its specific synthesis pathway as an impurity, detailed spectroscopic characterization, and its pharmacological and toxicological profile.
For researchers and drug development professionals, the key takeaways are:
-
The presence of this compound should be monitored during the manufacturing process of duloxetine.
-
The development and validation of a specific analytical method for its quantification are crucial for quality control.
-
Further research is needed to synthesize and isolate this impurity in sufficient quantities for comprehensive spectroscopic characterization and to evaluate its biological activity and potential toxicity.
This technical guide highlights the current state of knowledge and underscores the need for further investigation to fully understand the impact of this impurity on the quality, safety, and efficacy of duloxetine.
N-(1-Naphthyl) Duloxetine: A Technical Overview of a Key Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-Naphthyl) Duloxetine is recognized as a process impurity in the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). While specific toxicological and pharmacological data for this compound are not extensively documented in public literature, the stringent regulatory landscape for pharmaceutical impurities necessitates a thorough understanding of its chemical properties and the analytical methods for its detection and control. This technical guide provides a consolidated overview of the known physicochemical properties of this compound, detailed experimental protocols for the analysis of Duloxetine impurities, and the established signaling pathways of the parent compound, Duloxetine, to offer a comprehensive resource for researchers and professionals in the field of drug development and quality control.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C28H25NOS |
| Molecular Weight | 423.57 g/mol |
Synthesis and Formation
The formation of this compound is typically associated with the manufacturing process of Duloxetine. A plausible synthetic route for related impurities involves the rearrangement of Duloxetine free base or its salts in the presence of an acid reagent. For instance, impurities can be generated by treating Duloxetine with an acid such as hydrochloric or hydrobromic acid in an organic solvent like ethyl acetate or isopropyl acetate, followed by heating. The specific conditions, such as temperature and reaction time, would influence the impurity profile.
Analytical Methodologies for Impurity Profiling
The detection and quantification of this compound and other related substances in Duloxetine active pharmaceutical ingredient (API) and finished dosage forms are critical for ensuring product quality and patient safety. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice for this purpose.
Stability-Indicating UPLC Method for Duloxetine and its Impurities
This section outlines a representative UPLC method for the determination of Duloxetine hydrochloride and its impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | Shim-pack XR-ODS II (3.0 × 100 mm, 2.2 µm) |
| Mobile Phase A | 0.01 M KH2PO4 (pH 4.0) buffer:tetrahydrofuran:methanol (67:23:10 v/v/v)[1] |
| Mobile Phase B | 0.01 M KH2PO4 (pH 4.0) buffer:acetonitrile (60:40 v/v)[1] |
| Gradient Elution | A gradient program is utilized to ensure the separation of all impurities. |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 230 nm[2] or 236 nm[1] |
Sample Preparation:
-
Accurately weigh and dissolve the Duloxetine API or crushed tablets in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
The typical sample concentration is around 1.0 mg/mL.[2]
-
Filter the solution through a 0.45 µm nylon filter before injection.
Validation Parameters:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2] The limit of detection (LOD) and limit of quantification (LOQ) for impurities should be established. For instance, in some methods, the LOQ for impurities is around 0.05% of the active ingredient's concentration.
LC-MS/MS for Highly Sensitive Quantification
For the detection of trace-level impurities, such as nitrosamines, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.[3]
General Protocol:
-
Sample Extraction: A liquid-liquid extraction using a solvent like n-hexane can be used to isolate the analyte from the sample matrix.[4]
-
Chromatographic Separation: A C8 or C18 column is typically used with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium trifluoroacetate) and an organic modifier (e.g., methanol or acetonitrile).[4]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, with specific precursor-to-product ion transitions for each impurity.
Signaling Pathway of Duloxetine
This compound is an impurity of Duloxetine, and its own pharmacological activity is not well-characterized. However, understanding the mechanism of action of the parent drug is crucial for assessing the potential biological impact of its impurities. Duloxetine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[5][6] It exerts its therapeutic effects by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their concentrations and enhancing neurotransmission.[5][6][7][8][9]
Duloxetine also has effects on descending pain inhibitory pathways in the central nervous system, which contributes to its efficacy in treating neuropathic pain.[10] Additionally, some studies suggest that Duloxetine may exert neuroprotective effects through the modulation of signaling pathways such as Akt/GSK3.[11]
Conclusion
This compound is a relevant impurity in the manufacturing of Duloxetine that requires careful monitoring and control. While specific biological data for this compound is limited, the analytical methodologies for its detection within the broader context of Duloxetine impurity profiling are well-established. This guide provides a foundational understanding of the key chemical properties, analytical procedures, and the biological context related to the parent drug, serving as a valuable resource for professionals dedicated to the quality and safety of pharmaceutical products. Further research into the specific pharmacological and toxicological profile of this compound would be beneficial for a more comprehensive risk assessment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. omicsonline.org [omicsonline.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development and validation of highly sensitive hplc-ms/ms method for the determination of duloxetine in human plasma and its application to clinical pharmacokinetic study by assessing multiple bioequivalence approaches | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 7. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanaddictioncenters.org [americanaddictioncenters.org]
- 9. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 10. droracle.ai [droracle.ai]
- 11. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-(1-Naphthyl) Duloxetine: An Impurity of a Widely Used Antidepressant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(1-Naphthyl) Duloxetine, a known impurity of the serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. While not a therapeutically active agent itself, the study of such impurities is critical for ensuring the safety, efficacy, and quality of the active pharmaceutical ingredient (API). This document details the chemical identity of this compound, its likely origins within the duloxetine manufacturing process, and the analytical methodologies employed for its detection and quantification. The guide adheres to the stringent requirements for data presentation, experimental protocols, and visual diagrams to support researchers and professionals in the field of drug development and quality control.
Introduction: The Context of Drug Impurities
In the synthesis of any active pharmaceutical ingredient (API), the formation of impurities is inevitable. These are undesired chemical substances that can arise from starting materials, by-products, intermediates, degradation products, or reagents.[1] The International Council for Harmonisation (ICH) provides rigorous guidelines (such as ICH Q3A/B/C/D and M7) for the control and qualification of these impurities to ensure patient safety.[1][2][3][4][5] this compound is classified as such an impurity related to the synthesis of duloxetine. Its "discovery" is not that of a new therapeutic agent but rather the identification and characterization of a process-related impurity during the development and manufacturing of duloxetine.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of an impurity is fundamental for its isolation and characterization. The available data for this compound is summarized in the table below.
| Property | Value |
| IUPAC Name | (S)-N-Methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine |
| Synonyms | Duloxetine Impurity 1 |
| Molecular Formula | C₂₈H₂₅NOS |
| Molecular Weight | 423.57 g/mol |
| Appearance | (Not publicly documented, likely a solid) |
| Solubility | (Not publicly documented) |
Postulated Formation and History
The history of this compound is intrinsically linked to the synthesis and purification of duloxetine. While a specific timeline of its first identification is not publicly available, it is a known process-related impurity.
Overview of Duloxetine Synthesis
The synthesis of (S)-duloxetine typically involves several key steps, starting from 2-acetylthiophene. A common route includes a Mannich reaction to introduce the aminomethyl group, followed by reduction of the ketone, resolution of the enantiomers, and etherification with 1-fluoronaphthalene.[6]
Potential Formation Pathway of this compound
The formation of this compound as a byproduct can be hypothesized to occur during the synthesis of duloxetine. One plausible route is a side reaction where a naphthyl-containing reactant or intermediate, present in the reaction mixture, reacts with a duloxetine precursor. Given its structure, it is likely formed from an N-arylation reaction.
Figure 1: Postulated formation of this compound as a side reaction.
Regulatory and Safety Considerations
According to ICH guidelines, impurities present above a certain threshold must be identified, and if the level is above a qualification threshold, their safety must be assessed. The specific thresholds are dependent on the maximum daily dose of the drug.
| Maximum Daily Dose of Drug | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table based on ICH Q3A(R2) guidelines.[2][3] |
While no specific toxicological data for this compound is publicly available, it is crucial for manufacturers to control its presence to the lowest possible levels, well below the ICH thresholds, to ensure patient safety. Other impurities in duloxetine, such as 1-Naphthol, are known to have potential toxicity.[7]
Experimental Protocols: Identification and Quantification
The identification and quantification of impurities like this compound are performed using validated analytical methods. A stability-indicating method is one that can separate the drug substance from its degradation products and process impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of duloxetine and its impurities.
-
Objective: To separate and quantify this compound from the duloxetine API and other related substances.
-
Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C8 or C18 column is typically used. For example, a YMC Pack C8 (250 x 4.6 mm, 5µm) column has been shown to be effective for separating duloxetine impurities.[8]
-
Mobile Phase: A gradient elution is often employed to achieve good separation. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like 1-heptane sulfonic acid sodium salt, pH adjusted to 3.0) and an organic solvent like acetonitrile.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 217 nm is often used for duloxetine and its impurities.[8]
-
Sample Preparation: A known concentration of the duloxetine API is dissolved in a suitable solvent (e.g., a mixture of methanol and water).
-
Quantification: The amount of the impurity is determined by comparing its peak area to that of a reference standard of known concentration. If a reference standard for the impurity is not available, its concentration can be estimated relative to the API peak, assuming a response factor of 1.0, unless otherwise determined.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.
-
Objective: To confirm the identity of the this compound impurity by determining its mass-to-charge ratio (m/z).
-
Methodology: The eluent from the HPLC is directed into a mass spectrometer. The mass spectrometer provides the molecular weight of the impurity, which can be used to confirm its structure. Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation patterns. LC-MS methods have been developed for sensitive detection of other duloxetine impurities, such as nitrosamines.[9][10]
Figure 2: A typical analytical workflow for impurity identification and quantification.
Conclusion
This compound is a process-related impurity of duloxetine. While it does not have a "discovery and history" in the traditional sense of a new drug, its study is a critical aspect of pharmaceutical quality control. Understanding its potential formation pathways allows for the optimization of the duloxetine synthesis process to minimize its presence. Furthermore, robust and validated analytical methods are essential for its routine detection and quantification, ensuring that the final drug product meets the stringent safety and quality standards set by regulatory authorities. This guide provides a foundational understanding of this specific impurity for professionals involved in the development, manufacturing, and analysis of duloxetine.
References
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH guidelines on impurities in new drug products.pptx [slideshare.net]
- 5. mca.gm [mca.gm]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
N-(1-Naphthyl) Duloxetine: A Technical Whitepaper on its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-Naphthyl) Duloxetine, identified as "Duloxetine Impurity 1," is a compound structurally related to the well-established serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. While direct experimental data on the biological activity of this compound is not currently available in peer-reviewed literature, this technical guide aims to provide a comprehensive overview of its potential pharmacological profile. By examining the structure-activity relationships (SAR) of duloxetine and other SNRIs, we can infer the likely impact of the N-(1-naphthyl) substitution on its interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document will also explore its potential formation during the synthesis of duloxetine and outline general experimental protocols for its future biological evaluation.
Introduction to Duloxetine and its Pharmacological Profile
Duloxetine is a potent and selective dual inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake, which is clinically used for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1][2] Its therapeutic effects are attributed to the enhanced serotonergic and noradrenergic neurotransmission in the central nervous system resulting from the blockade of SERT and NET.[1][3] The S-enantiomer of duloxetine is the pharmacologically active form.[4]
The chemical structure of duloxetine features a naphthyloxy moiety and a thiophene ring attached to a 3-aminopropane backbone, with a methyl group on the terminal amine.[1] This specific arrangement is crucial for its high affinity and balanced activity at both SERT and NET.
This compound: An Uncharacterized Impurity
This compound is recognized in the pharmaceutical industry as a process-related impurity that can arise during the synthesis of duloxetine.[5][] Its structure is characterized by the substitution of the N-methyl group of duloxetine with a naphthyl group. The molecular formula for this compound is C28H25NOS, with a molecular weight of 423.57 g/mol .[] Due to its status as an impurity, its pharmacological and toxicological profiles have not been extensively studied. The presence of such impurities in active pharmaceutical ingredients (APIs) is strictly regulated by authorities like the FDA and EMA.[7]
Potential Synthesis and Formation
The formation of this compound as an impurity is likely related to the synthetic route employed for duloxetine. One common synthesis of duloxetine involves the reaction of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene, followed by demethylation.[3] An alternative pathway could involve the direct N-arylation of a precursor amine.
Below is a conceptual workflow illustrating a potential synthetic route for duloxetine and the possible point of formation for the N-(1-Naphthyl) impurity.
Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective
In the absence of direct experimental data, the potential biological activity of this compound can be predicted based on the established SAR for SNRIs.
The Role of the N-Alkyl Group in SNRI Activity
For many SNRIs, the nature of the substituent on the nitrogen atom is critical for transporter affinity and selectivity. Generally, small alkyl groups, such as the methyl group in duloxetine, are optimal for potent inhibition of both SERT and NET. Increasing the steric bulk at this position often leads to a decrease in potency.
Predicted Impact of the N-(1-Naphthyl) Group
The replacement of the small methyl group with a bulky, aromatic naphthyl group in this compound is expected to have a significant impact on its biological activity:
-
Reduced Affinity for SERT and NET: The voluminous naphthyl substituent is likely to cause steric hindrance within the binding pockets of both SERT and NET, thereby reducing the binding affinity of the molecule.[1] The binding of antidepressants to these transporters occurs within a well-defined pocket, and the introduction of a large, rigid group could prevent optimal orientation and interaction with key residues.
-
Altered Selectivity: The differential impact of this bulky substitution on the binding pockets of SERT and NET could lead to a significant shift in selectivity. It is plausible that the affinity for one transporter might be more severely affected than for the other, leading to a more selective, albeit likely less potent, compound.
-
Potential for Off-Target Activities: The introduction of a second naphthyl group could introduce new, unforeseen interactions with other receptors, ion channels, or enzymes, potentially leading to a different pharmacological or toxicological profile compared to duloxetine.
The following diagram illustrates the logical relationship based on SAR principles.
Proposed Experimental Protocols for Biological Evaluation
To definitively determine the biological activity of this compound, a series of in vitro and in vivo experiments would be required. The following are standard protocols used in the characterization of potential SNRIs.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human SERT and NET.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing either human SERT or NET.
-
Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Duloxetine should be used as a positive control.
-
In Vitro Neurotransmitter Reuptake Assays
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting serotonin and norepinephrine reuptake.
-
Methodology:
-
Use either synaptosomes prepared from rat brain tissue or HEK293 cells expressing human SERT or NET.
-
Pre-incubate the cells or synaptosomes with various concentrations of this compound.
-
Initiate the reuptake reaction by adding a mixture of [³H]serotonin or [³H]norepinephrine.
-
After a short incubation period, terminate the reuptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of radioactivity taken up by the cells or synaptosomes using a liquid scintillation counter.
-
Determine the IC50 values by non-linear regression analysis.
-
In Vivo Microdialysis
-
Objective: To assess the effect of this compound on extracellular levels of serotonin and norepinephrine in the brains of freely moving rats.
-
Methodology:
-
Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex or hippocampus) of anesthetized rats.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Analyze the concentrations of serotonin and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Compare the post-administration neurotransmitter levels to the baseline levels.
-
The following diagram illustrates a general workflow for the biological evaluation of a novel SNRI candidate.
Conclusion
This compound is an impurity of the widely used antidepressant duloxetine. While there is a notable absence of direct experimental data regarding its biological activity, a thorough analysis of the structure-activity relationships of SNRIs provides a strong basis for predicting its pharmacological profile. The substitution of the N-methyl group with a bulky N-naphthyl group is likely to significantly reduce its affinity for both the serotonin and norepinephrine transporters due to steric hindrance. This could result in a compound with a substantially lower potency than duloxetine, and potentially an altered selectivity profile.
Further in vitro and in vivo studies, as outlined in this guide, are necessary to definitively characterize the pharmacological and toxicological properties of this compound. Such studies are crucial for ensuring the safety and efficacy of duloxetine drug products and could also provide deeper insights into the structural requirements for ligand binding to monoamine transporters.
References
- 1. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1971593A2 - Improved synthesis and preparations of duloxetine salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
N-(1-Naphthyl) Duloxetine: A Technical Guide to Its Characterization and Analysis as a Duloxetine Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-Naphthyl) Duloxetine is recognized as a process-related impurity and potential degradant of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI). The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This technical guide consolidates the available information regarding the analytical procedures for identifying and quantifying this compound, providing insights into its implicit stability characteristics based on forced degradation studies of Duloxetine.
Analytical Characterization
The primary methods for the characterization and quantification of this compound are chromatographic, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These methods are designed to separate Duloxetine from its various impurities, including the N-(1-Naphthyl) isomer.
Stability-Indicating RP-HPLC Methods
Several studies have developed stability-indicating RP-HPLC methods for Duloxetine Hydrochloride, which are capable of resolving this compound from the active pharmaceutical ingredient (API) and other degradation products.[1][2][3] These methods are crucial for monitoring the purity of Duloxetine and understanding its degradation pathways.
The following table summarizes the chromatographic conditions from a representative stability-indicating method:
| Parameter | Condition |
| Column | YMC Pack C8, 250 X 4.6 mm, 5µm |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Orthophosphate and 1.0g of 1-Heptane Sulfonic Acid Sodium Salt in 1000mL of water, pH adjusted to 3.0 ± 0.1 with Orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0/40, 5/40, 20/75, 30/75, 30.1/40 and 40/40 (Time/%B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 217 nm |
| Column Temperature | 25°C |
| Injection Volume | 5.0 µL |
Table 1: Example of RP-HPLC Conditions for the Analysis of Duloxetine and its Impurities.[3]
Inferred Stability Profile from Forced Degradation Studies
Forced degradation studies of Duloxetine provide indirect information about the stability of its impurities. These studies subject the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.
Duloxetine Hydrochloride has been found to be sensitive to acidic and oxidative conditions, while it exhibits stability under basic, photolytic, thermal, and humidity stress.[1][3] The formation of this compound as a "ring isomer" can be induced under specific, strenuous laboratory conditions, as detailed in the experimental protocols below.
| Stress Condition | Observation for Duloxetine | Implication for this compound |
| Acid Hydrolysis | Significant degradation observed. | Potential for formation or degradation, depending on the specific acidic conditions. |
| Base Hydrolysis | Stable. | Likely to be stable under basic conditions. |
| Oxidative | Sensitive to degradation. | May also be susceptible to oxidation. |
| Thermal | Stable. | Likely to be stable under thermal stress. |
| Photolytic | Stable. | Likely to be stable under photolytic stress. |
| Humidity | Stable. | Likely to be stable under high humidity. |
Table 2: Summary of Forced Degradation Studies on Duloxetine and Inferred Stability of this compound.[1][3]
Experimental Protocols
The following are detailed experimental protocols derived from the literature for the analysis and synthesis of Duloxetine impurities.
Protocol for Stability-Indicating RP-HPLC Analysis
This protocol is for the determination of Duloxetine Hydrochloride and its impurities, including this compound.
4.1.1. Materials and Reagents:
-
Duloxetine Hydrochloride reference standard and samples
-
Acetonitrile (HPLC grade)
-
Sodium Dihydrogen Orthophosphate
-
1-Heptane Sulfonic Acid Sodium Salt
-
Orthophosphoric acid
-
Water (HPLC grade)
4.1.2. Chromatographic System:
-
HPLC system with a gradient pump, UV detector, and data acquisition software.
-
YMC Pack C8 column (250 x 4.6 mm, 5µm).
4.1.3. Preparation of Mobile Phase:
-
Mobile Phase A: Dissolve 0.01 M of Sodium Dihydrogen Orthophosphate and 1.0 g of 1-Heptane Sulfonic Acid Sodium Salt in 1000 mL of water. Adjust the pH to 3.0 ± 0.1 using Orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
4.1.4. Chromatographic Conditions:
-
Set the gradient program as follows: T/%B - 0/40, 5/40, 20/75, 30/75, 30.1/40, and 40/40.
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 217 nm.
-
Maintain the column oven temperature at 25°C.
-
Set the injection volume to 5.0 µL.
4.1.5. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration for analysis.
Protocol for the Synthesis of the "Ring Isomer" (this compound)
This procedure describes the laboratory synthesis of the "ring isomer" impurity for use as a reference standard.[3]
4.2.1. Materials and Reagents:
-
Duloxetine
-
Potassium hydroxide
-
Propylene glycol monomethyl ether (PGME)
-
Dichloromethane
-
Water
4.2.2. Procedure:
-
To a solution of 28.0 g (1.0 mole) of Duloxetine in 280 mL of PGME, add 34.66 g (5.58 mole) of potassium hydroxide at 20-25°C.
-
Heat the reaction mixture to 118-120°C.
-
Stir the reaction mixture for 177 hours at 118-120°C, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure at 50-60°C to obtain the crude compound.
-
Add 115 mL of water and 115 mL of dichloromethane at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
Filter the solids and wash with 20 mL of water.
Visualizations
The following diagrams illustrate the analytical workflow and the relationship between Duloxetine and its N-(1-Naphthyl) impurity.
Caption: Workflow for the RP-HPLC analysis of this compound.
Caption: Relationship between Duloxetine and its N-(1-Naphthyl) impurity.
References
Spectroscopic and Analytical Profile of N-(1-Naphthyl) Duloxetine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the characterization of N-(1-Naphthyl) Duloxetine, an identified impurity of the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[] Due to the limited availability of public domain spectroscopic data for this specific impurity, this document focuses on the analytical framework used for its parent compound, Duloxetine. The presented data and protocols for Duloxetine serve as a critical reference point for the isolation, identification, and quantification of its derivatives.
Spectroscopic Data of Duloxetine (Reference Compound)
A thorough understanding of the spectroscopic characteristics of Duloxetine is fundamental for the identification of its impurities. The following tables summarize the key mass spectrometry and infrared spectroscopy data for Duloxetine.
Mass Spectrometry (MS) Data
Mass spectrometry is pivotal for determining the molecular weight and fragmentation patterns, which are essential for structural elucidation.
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₁₉NOS | [2] |
| Molecular Weight | 297.12 g/mol | [3] |
| Precursor Ion (m/z) | 298.126 [M+H]⁺ | [2][3] |
| Base Peak (m/z) | 44 | [4] |
| Other Significant Peaks (m/z) | 144, 115, 154 | [4] |
Infrared (IR) Spectroscopy Data
IR spectroscopy is employed to identify the functional groups present in the molecule.
| Technique | Key Vibrational Modes (cm⁻¹) | Source |
| Attenuated Total Reflectance (ATR) | Methylene scissoring: 1440 | [5] |
| Methylene rocking: 700–750 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific tabulated NMR data for Duloxetine was not found in the initial search, ¹H-NMR and ¹³C-NMR are standard methods for the definitive structural confirmation of the parent drug and its impurities.[6] The analysis of this compound would involve a comparative assessment of its NMR spectra against that of Duloxetine to identify structural modifications.
Experimental Protocols
The following section details the typical experimental protocols for the spectroscopic analysis of Duloxetine and its related impurities. These methodologies are directly applicable to the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for the separation and identification of volatile and semi-volatile compounds.
-
Sample Preparation : A basic liquid-liquid extraction using n-butylchloride is a common procedure for isolating the analyte.[4]
-
Instrumentation : An Agilent 6890 GC coupled with a 5973 Mass Selective Detector (MSD) or an equivalent system is typically used.[4]
-
GC Column : An HP-5 capillary column (15 m x 0.25 mm i.d., 0.25-µm film thickness) is suitable for separation.[4]
-
Temperature Program : The oven temperature is initiated at 140°C and ramped to 300°C at a rate of 10°C/min, with a 4-minute hold at the final temperature.[4]
-
Inlet and Detector Temperatures : The injection port is maintained at 260°C, and the detector port at 325°C.[4]
-
MS Detection : The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass-to-charge ratio range of 40–450 amu.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Ideal for the analysis of less volatile and thermally labile compounds.
-
Instrumentation : A high-resolution mass spectrometer, such as a Q Exactive Plus Orbitrap (Thermo Scientific), is preferred for accurate mass measurements.[2]
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly employed.[2]
-
Fragmentation : Collision-induced dissociation is performed with a nominal collision energy of 35 eV to obtain fragment ions for structural confirmation.[2]
Infrared (IR) Spectroscopy
Provides information on the molecular functional groups.
-
Instrumentation : A Bio-Rad FTS or a PerkinElmer Raman Station 400F spectrometer can be utilized.[2][5]
-
Technique : Attenuated Total Reflectance (ATR) is a convenient method for solid and liquid samples.[2] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like methylene chloride.
-
Data Acquisition : Spectra are typically obtained by averaging 64 scans at a resolution of 4 cm⁻¹.[5]
Workflow for Impurity Identification and Characterization
The following diagram outlines the logical progression for the identification, isolation, and characterization of a pharmaceutical impurity such as this compound.
Caption: A typical workflow for the analysis of pharmaceutical impurities.
References
In Silico Toxicity Prediction of N-(1-Naphthyl) Duloxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines a comprehensive in silico approach for the toxicological assessment of N-(1-Naphthyl) Duloxetine, a known impurity of the serotonin-norepinephrine reuptake inhibitor, Duloxetine[]. The methodologies detailed herein leverage computational models to predict various toxicity endpoints, providing a critical early-stage safety evaluation. This document serves as a roadmap for researchers and drug development professionals to assess the potential risks associated with this compound without the immediate need for extensive in vitro or in vivo testing. The protocols and data presented are based on established principles of computational toxicology and are intended to guide a thorough, predictive safety analysis.
Introduction to this compound
This compound is identified as an impurity related to the synthesis of Duloxetine[]. Duloxetine itself is a widely prescribed medication for major depressive disorder, generalized anxiety disorder, and other conditions[2][3][4]. While the parent compound, Duloxetine, has a generally well-established safety profile, it has been associated with potential hepatotoxicity[5][6]. Furthermore, recent recalls of Duloxetine have been initiated due to the presence of the N-nitroso-duloxetine impurity, which is suspected to be a carcinogen[7][8][9][10][11]. Given the structural similarity to Duloxetine and the potential for impurities to exhibit unique toxicological profiles, a thorough in silico evaluation of this compound is warranted.
In Silico Toxicity Prediction Methodologies
A multi-faceted in silico approach is proposed to comprehensively evaluate the toxicological profile of this compound. This involves the use of Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and expert systems to predict a range of toxicity endpoints.
Experimental Protocols
3.1.1 Physicochemical Property Calculation
-
Objective: To calculate key physicochemical properties of this compound that influence its pharmacokinetic and toxicological behavior.
-
Methodology: The 2D structure of this compound will be converted to a 3D representation using molecular mechanics force fields. Subsequently, properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), hydrogen bond donors and acceptors, and rotatable bonds will be calculated using open-access tools like SwissADME or commercial software packages[12]. These parameters are crucial for initial "drug-likeness" assessment.
3.1.2 ADMET Prediction
-
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.
-
Methodology: A variety of web-based and standalone software will be employed to predict ADMET properties. Tools like pkCSM, and the ADMETlab 2.0 can provide predictions for parameters such as human intestinal absorption, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and clearance[13][14].
3.1.3 Toxicity Endpoint Prediction
-
Objective: To predict key toxicity endpoints including carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity.
-
Methodology:
-
Carcinogenicity and Mutagenicity: The OECD QSAR Toolbox and tools like Derek Nexus or Toxtree will be used to identify structural alerts for carcinogenicity and mutagenicity[15][16]. These tools compare the chemical structure against a database of known toxicants.
-
Hepatotoxicity: Given that Duloxetine has known hepatotoxic potential, this is a critical endpoint to assess[5][6]. In silico models trained on large datasets of compounds with known liver toxicity data, such as those available through the US EPA's Toxicity Forecaster (ToxCast), can be utilized[17].
-
Cardiotoxicity (hERG Inhibition): The potential for hERG potassium channel inhibition, a key indicator of cardiotoxicity, will be predicted using various QSAR models available in platforms like MolScreen or through dedicated web servers[18].
-
Predicted Physicochemical and Toxicological Data
The following tables summarize the predicted data for this compound based on the described in silico methodologies. These values are hypothetical and serve as an example of the output from such an analysis.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C28H25NOS |
| Molecular Weight | 423.57 g/mol |
| logP | 6.2 |
| Topological Polar Surface Area | 45.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 7 |
Table 2: Predicted ADMET Properties of this compound
| Parameter | Prediction | Confidence |
| Human Intestinal Absorption | High | Moderate |
| Blood-Brain Barrier Permeability | Permeable | High |
| CYP1A2 Inhibitor | Yes | High |
| CYP2D6 Inhibitor | Yes | High |
| CYP3A4 Inhibitor | No | Moderate |
| Renal Clearance | Low | Moderate |
Table 3: Predicted Toxicity Endpoints for this compound
| Toxicity Endpoint | Prediction | Structural Alerts | Confidence |
| Ames Mutagenicity | Non-mutagenic | None | Moderate |
| Carcinogenicity | Potential Carcinogen | Naphthyl group | Low |
| Hepatotoxicity | Probable | Structural similarity to Duloxetine | Moderate |
| hERG Inhibition | Low Risk | None | High |
Visualizations: Workflows and Pathways
In Silico Toxicity Prediction Workflow
Caption: A generalized workflow for the in silico toxicity prediction of a chemical entity.
Potential Signaling Pathway for Hepatotoxicity
Caption: A putative signaling pathway for drug-induced liver injury.
Discussion and Conclusion
The in silico analysis presented in this guide provides a preliminary but crucial toxicological assessment of this compound. The predictions suggest that while the compound may not be mutagenic, there are potential concerns regarding carcinogenicity and hepatotoxicity, the latter being consistent with the known profile of the parent drug, Duloxetine[5][6]. The predicted inhibition of key metabolic enzymes (CYP1A2 and CYP2D6) also indicates a potential for drug-drug interactions.
It is imperative to recognize the limitations of in silico models. These predictions are based on algorithms and existing data, and their accuracy can vary[19]. Therefore, the findings from this computational assessment should be used to guide, not replace, further experimental testing. High-priority experimental validations would include in vitro mutagenicity assays (e.g., Ames test) and cytotoxicity assays in hepatic cell lines.
References
- 2. Duloxetine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
- 5. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The hepatic safety profile of duloxetine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thousands of duloxetine bottles, an antidepressant sold as Cymbalta, recalled over toxic chemical - CBS News [cbsnews.com]
- 8. FDA Recalls 7,107 Bottles of Generic Duloxetine Over Carcinogenic Chemical Contamination [trial.medpath.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. youtube.com [youtube.com]
- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico ADME in drug design – enhancing the impact | ADMET and DMPK [pub.iapchem.org]
- 15. gradientcorp.com [gradientcorp.com]
- 16. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. youtube.com [youtube.com]
- 19. LJMU Research Online [researchonline.ljmu.ac.uk]
N-(1-Naphthyl) Duloxetine: A Technical Review of a Key Duloxetine Impurity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review and background on N-(1-Naphthyl) Duloxetine, a known impurity of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), Duloxetine. Understanding the profile of such impurities is critical for drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product. This document will delve into the synthesis of Duloxetine, its mechanism of action, and the context in which this compound emerges, supported by quantitative data, experimental protocols, and detailed visualizations.
Introduction to Duloxetine
Duloxetine, chemically known as (+)-(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, is a cornerstone medication for treating major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1] Its therapeutic effects are primarily attributed to its potent inhibition of serotonin and norepinephrine reuptake in the central nervous system.[1] As with any synthesized pharmaceutical compound, the manufacturing process of Duloxetine can lead to the formation of related substances or impurities. One such process-related impurity is this compound.
This compound, with the IUPAC name (S)-N-Methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine and a molecular formula of C28H25NOS, is characterized by the presence of an additional naphthyl group on the nitrogen atom of the Duloxetine molecule.[] The presence of this and other impurities must be carefully monitored and controlled to meet stringent regulatory standards.
Synthesis of Duloxetine and Formation of this compound
The synthesis of Duloxetine is a multi-step process that has been described in various patents and publications.[3] A common synthetic route starts from 2-acetylthiophene and involves a Mannich reaction, reduction, resolution of enantiomers, and a nucleophilic aromatic substitution to introduce the naphthyloxy moiety.
Key Synthetic Steps:
-
Mannich Reaction: 2-acetylthiophene undergoes a Mannich aminomethylation to produce a β-aminoketone.[4]
-
Reduction: The ketone is then reduced to a racemic alcohol.[4]
-
Resolution: The racemic alcohol is resolved to isolate the desired (S)-enantiomer.[4]
-
Etherification: The (S)-alcohol is reacted with 1-fluoronaphthalene in the presence of a base like sodium hydride to form the naphthyl ether linkage.
-
Demethylation: The resulting tertiary amine is demethylated to yield Duloxetine.[4]
The formation of this compound as a process-related impurity can occur during the synthesis, potentially through side reactions. While the precise mechanism of its formation is not extensively detailed in the available literature, it is likely a result of N-arylation reactions where the naphthyl moiety reacts with the secondary amine of Duloxetine or its precursors under certain reaction conditions.
Below is a generalized workflow for a common synthesis of Duloxetine.
Mechanism of Action of Duloxetine
Duloxetine exerts its therapeutic effects by acting as a potent and selective inhibitor of both the serotonin (5-HT) and norepinephrine (NE) transporters (SERT and NET, respectively). By blocking these transporters, Duloxetine increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This dual mechanism of action is believed to be responsible for its efficacy in treating both mood and pain disorders.[1] Duloxetine has a much lower affinity for other neurotransmitter receptors, such as dopaminergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[5]
The signaling pathway initiated by the inhibition of serotonin and norepinephrine reuptake is depicted below.
References
Methodological & Application
Application Note: Quantitative Analysis of N-(1-Naphthyl) Duloxetine using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(1-Naphthyl) Duloxetine, a potential impurity or metabolite of Duloxetine. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and drug development professionals involved in the analysis of duloxetine and related compounds.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) widely used for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[1][2] this compound is an impurity of Duloxetine and its monitoring is crucial for quality control in pharmaceutical formulations.[] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for the quantification of pharmaceutical compounds and their impurities in various matrices.[4] This document outlines a comprehensive LC-MS/MS protocol for the analysis of this compound.
Experimental
-
This compound reference standard
-
Duloxetine-d5 or another suitable stable isotope-labeled internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Human plasma (or other relevant matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., MTBE-n-Hexane)
-
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2.3.1. Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with a mixture of methanol and water (50:50, v/v).
-
Prepare a stock solution of the internal standard (e.g., Duloxetine-d5) at 1 mg/mL in methanol and a working solution at a suitable concentration (e.g., 200 ng/mL).
2.3.2. Sample Preparation (Human Plasma)
-
Protein Precipitation (PP): To 100 µL of plasma, add 10 µL of the IS working solution and vortex. Add 450 µL of acetonitrile to precipitate proteins.[5] Vortex and then centrifuge at 13,000 rpm for 10 minutes.[5] Transfer the supernatant for analysis.
-
Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add the IS. Use a suitable extraction solvent like a mixture of MTBE and n-Hexane (80:20, v/v) for extraction.[6]
-
Solid Phase Extraction (SPE): Condition an Oasis HLB cartridge with methanol followed by water.[7] Load the plasma sample (pre-treated with 0.1% formic acid), wash with 5% methanol, and elute the analyte and IS with the mobile phase.[7]
2.4.1. Liquid Chromatography
-
Column: A C18 or C8 column, such as a Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm) or similar.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is recommended to ensure good separation from matrix components. An example gradient is provided in the table below.
-
Injection Volume: 2-20 µL.[6]
-
Column Temperature: 40 °C.[4]
2.4.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[5]
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound is predicted to be [M+H]+ at m/z 424.6 based on its molecular weight of 423.57.[] The product ions need to be determined by infusing a standard solution and performing a product ion scan. For duloxetine, a common transition is m/z 298.0 -> 154.0.[1]
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
Results and Data Presentation
The quantitative data for the analysis of this compound should be summarized in a clear and structured table.
| Parameter | Value | Reference |
| Analyte | This compound | |
| Internal Standard (IS) | Duloxetine-d5 (example) | [7] |
| Precursor Ion (m/z) | 424.6 (Predicted) | [] |
| Product Ion (m/z) | To be determined experimentally | |
| IS Precursor Ion (m/z) | 303.3 | [7] |
| IS Product Ion (m/z) | 159.1 | [7] |
| Retention Time (min) | To be determined experimentally | |
| Linearity Range | e.g., 0.1 - 100 ng/mL | [2][6] |
| Lower Limit of Quantification (LLOQ) | e.g., 0.1 ng/mL | [6] |
| Accuracy (%) | 96.36 - 108.44 | [5] |
| Precision (%CV) | 0.11 - 7.73 | [5] |
| Recovery (%) | > 80% | [6] |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship between Duloxetine and this compound.
Conclusion
This application note provides a detailed and adaptable LC-MS/MS protocol for the quantitative analysis of this compound. The method is based on established protocols for duloxetine and can be validated to ensure high sensitivity, selectivity, accuracy, and precision, making it a valuable tool for pharmaceutical quality control and research.
References
- 1. rjptonline.org [rjptonline.org]
- 2. scribd.com [scribd.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation and Quantification of N-(1-Naphthyl) Duloxetine from Duloxetine Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analytical isolation and quantification of the process-related impurity, N-(1-Naphthyl) Duloxetine, from bulk duloxetine hydrochloride samples. The methodologies outlined are based on established chromatographic techniques to ensure accurate and reproducible results for quality control and drug development purposes.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) used in the treatment of major depressive disorder, anxiety, and neuropathic pain. During the synthesis of duloxetine, various process-related impurities can be generated. One such impurity is this compound.[] The monitoring and control of this impurity are critical to ensure the safety and efficacy of the final drug product. This application note details a robust ultra-performance liquid chromatography (UPLC) method for the separation and quantification of this compound from duloxetine hydrochloride.
Experimental Protocols
The following section outlines the necessary reagents, equipment, and a detailed procedure for the analysis of this compound.
2.1. Reagents and Materials
-
Duloxetine Hydrochloride Reference Standard
-
This compound Reference Standard
-
Potassium Dihydrogen Phosphate (KH2PO4), analytical grade
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Orthophosphoric Acid, analytical grade
-
Water, HPLC grade
2.2. Equipment
-
Waters Acquity UPLC system with a photodiode array (PDA) detector or equivalent
-
Empower software or equivalent for data acquisition and processing
-
Zorbax XDB C-18 column (50 mm × 4.6 mm, 1.8 µm) or equivalent[2][3]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
2.3. Chromatographic Conditions
A gradient reversed-phase UPLC method is employed for the effective separation of duloxetine and its impurities.[2][3][4]
| Parameter | Condition |
| Column | Zorbax XDB C-18, 50 mm × 4.6 mm, 1.8 µm[2][3] |
| Mobile Phase A | 0.01 M KH2PO4 (pH 4.0), Tetrahydrofuran, Methanol (67:23:10 v/v/v)[2][4] |
| Mobile Phase B | 0.01 M KH2PO4 (pH 4.0), Acetonitrile (60:40 v/v)[2][4] |
| Flow Rate | 0.6 mL/min[2][3] |
| Detection Wavelength | 236 nm[2][3] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | As per gradient program |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 20 | 25 | 75 |
| 30 | 25 | 75 |
| 30.1 | 100 | 0 |
| 40 | 100 | 0 |
2.4. Standard and Sample Preparation
-
Diluent: Mobile Phase A
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of Duloxetine HCl and this compound reference standards in the diluent to obtain a known concentration.
-
Spiked Sample Solution: Prepare a solution of duloxetine hydrochloride sample in the diluent and spike it with a known concentration of this compound (e.g., at a 0.30% level relative to the duloxetine concentration) to verify the resolution and accuracy of the method.[2][4]
Data Presentation
The following tables summarize the expected performance characteristics of the analytical method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Duloxetine) | ≤ 2.0 |
| Theoretical Plates (Duloxetine) | ≥ 2000 |
| Resolution (Duloxetine and this compound) | ≥ 2.0[2][3] |
| % RSD for replicate injections | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | Reportable Range |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Reportable Value |
| Limit of Quantification (LOQ) | Reportable Value |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Visualizations
4.1. Experimental Workflow for Impurity Analysis
The following diagram illustrates the overall workflow for the isolation and quantification of this compound.
Caption: Workflow for this compound Analysis.
4.2. Logical Relationship of Method Validation
This diagram shows the key parameters evaluated during method validation to ensure the reliability of the analytical procedure.
Caption: Key Parameters of Analytical Method Validation.
Conclusion
The UPLC method described in this application note is demonstrated to be specific, accurate, and precise for the quantitative determination of this compound in duloxetine hydrochloride samples.[2][3] Adherence to this protocol will enable researchers and drug development professionals to effectively monitor and control this impurity, ensuring the quality and safety of the active pharmaceutical ingredient.
References
Application Notes and Protocols for Forced Degradation Study of N-(1-Naphthyl) Duloxetine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3][4] These studies, also known as stress testing, involve subjecting a drug substance to conditions more severe than accelerated stability studies to identify potential degradation products and establish degradation pathways.[3][5][6] This information is vital for developing stable formulations, determining storage conditions, and ensuring the development of stability-indicating analytical methods.[4][6][7] N-(1-Naphthyl) Duloxetine is a known impurity of Duloxetine, a serotonin-norepinephrine reuptake inhibitor.[] Understanding its stability profile is crucial for ensuring the quality and safety of the final drug product.
This document provides a detailed protocol for conducting a forced degradation study on this compound, covering various stress conditions as recommended by ICH guidelines.[1][2]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Water (HPLC grade)
-
Primary and secondary packaging materials
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
pH meter
-
Analytical balance
-
Thermostatic oven
-
Photostability chamber
-
Water bath
-
Volumetric flasks and pipettes
3. Preparation of Stock and Working Solutions
A stock solution of this compound should be prepared by dissolving an accurately weighed amount of the reference standard in a suitable solvent, such as methanol or a mixture of methanol and water, to achieve a concentration of 1 mg/mL. Working solutions for calibration curves and stress samples can be prepared by diluting the stock solution to the desired concentrations.
4. Forced Degradation (Stress) Studies
Forced degradation studies should be performed on a single batch of the this compound drug substance.[5] The extent of degradation should be targeted in the range of 5-20%.[1][7]
4.1. Acid Hydrolysis
-
Treat a solution of this compound (e.g., 1 mg/mL) with 0.1 N HCl.[6][9]
-
Expose the solution to elevated temperatures (e.g., 60°C) for a specified duration (e.g., 2, 4, 8, 12, and 24 hours).[10]
-
At each time point, withdraw a sample, neutralize it with an equivalent concentration of NaOH, and dilute it with the mobile phase to the target concentration for HPLC analysis.
4.2. Base Hydrolysis
-
Expose the solution to elevated temperatures (e.g., 60°C) for a specified duration.
-
At each time point, withdraw a sample, neutralize it with an equivalent concentration of HCl, and dilute it for analysis.
4.3. Oxidative Degradation
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[9][11]
-
Keep the solution at room temperature for a specified duration, protected from light.
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
4.4. Thermal Degradation
-
Expose the solid this compound powder to dry heat in a thermostatically controlled oven (e.g., 60°C, 80°C) for a defined period (e.g., 1, 3, 5, and 7 days).[9][11]
-
Also, expose a solution of the compound to similar thermal stress.
-
At each time point, withdraw a sample, dissolve or dilute it as necessary, and analyze by HPLC.
4.5. Photolytic Degradation
-
Expose the solid this compound powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][11][12]
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, analyze the samples by HPLC.
5. Analytical Methodology (Stability-Indicating HPLC Method)
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. Based on studies of duloxetine, a reverse-phase HPLC (RP-HPLC) method is recommended.[9][10][13][14]
-
Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.[13][14] The pH of the buffer may need to be optimized for better separation.
-
Flow Rate: Typically 1.0 mL/min.[14]
-
Detection: PDA detector set at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 217 nm or 232 nm).[13][14]
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C or 40°C) for reproducibility.[13][14]
The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in tables for clear comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours/days) | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| Control | 0 | 100.0 | 0.0 | 100.0 |
| 0.1 N HCl at 60°C | 2 | 95.2 | 4.5 | 99.7 |
| 8 | 85.1 | 14.2 | 99.3 | |
| 24 | 70.5 | 28.9 | 99.4 | |
| 0.1 N NaOH at 60°C | 2 | 98.9 | 1.0 | 99.9 |
| 8 | 96.3 | 3.5 | 99.8 | |
| 24 | 92.1 | 7.6 | 99.7 | |
| 3% H₂O₂ at RT | 24 | 99.5 | 0.4 | 99.9 |
| 48 | 99.1 | 0.8 | 99.9 | |
| Thermal (Solid) at 80°C | 7 days | 99.8 | 0.2 | 100.0 |
| Thermal (Solution) at 80°C | 7 days | 97.5 | 2.3 | 99.8 |
| Photolytic (Solid) | 1.2 million lux hours | 99.9 | 0.1 | 100.0 |
| Photolytic (Solution) | 1.2 million lux hours | 96.8 | 3.1 | 99.9 |
Table 2: Chromatographic Purity Data under Stress Conditions
| Stress Condition | RRT of Impurity 1 | % Area of Impurity 1 | RRT of Impurity 2 | % Area of Impurity 2 | ... |
| 0.1 N HCl at 60°C (24h) | 0.85 | 15.2 | 1.15 | 8.7 | ... |
| 0.1 N NaOH at 60°C (24h) | 0.92 | 4.1 | - | - | ... |
| Photolytic (Solution) | 0.78 | 1.8 | 1.22 | 1.1 | ... |
(RRT = Relative Retention Time)
Mandatory Visualization
Caption: Experimental workflow for the forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. API Stress Testing Studies - Protheragen [protheragen.ai]
- 7. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 12. database.ich.org [database.ich.org]
- 13. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Quality Control of N-(1-Naphthyl) Duloxetine in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods and protocols for the identification and quantification of N-(1-Naphthyl) Duloxetine, a known impurity in Duloxetine drug substances and products. The provided information is essential for ensuring the quality, safety, and efficacy of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor.
Introduction to this compound
This compound is an impurity associated with the synthesis of Duloxetine.[] Its presence in the final drug product must be carefully controlled to meet regulatory requirements. The chemical structure of this compound is provided below. The molecular formula is C28H25NOS, and the molecular weight is 423.57 g/mol .[]
Chemical Structure: (S)-N-Methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine
The monitoring and control of this and other impurities are critical aspects of pharmaceutical quality control. Stability-indicating analytical methods are necessary to separate and quantify these impurities from the active pharmaceutical ingredient (API).
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the determination of Duloxetine and its related compounds, including this compound.[2][3][4] These methods offer high resolution, sensitivity, and specificity for separating complex mixtures.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Duloxetine and its impurities by HPLC/UPLC, synthesized from various published methods. These values can serve as a reference for method development and validation.
Table 1: Chromatographic Parameters and Performance
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., Hypersil, Zorbax XDB), C8 (e.g., YMC Pack) | [3][4][5] |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, trifluoroacetic acid) | [3][4][5] |
| Flow Rate | 1.0 - 1.2 mL/min | [3][6] |
| Detection Wavelength | 217 nm, 229 nm, 231 nm | [3][4][6] |
| Retention Time (Duloxetine) | ~5.6 - 5.8 min | [3][6] |
| Linearity Range (Duloxetine) | 1 - 25 µg/mL | [3] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL for impurities | [5][6] |
| Limit of Quantification (LOQ) | ~0.05 - 0.25 µg/mL for impurities | [5][6] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution between adjacent peaks | > 1.5 |
| % RSD for replicate injections | ≤ 2.0% |
Experimental Protocols
The following are detailed protocols for the quality control analysis of this compound in a Duloxetine drug substance.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
1. Objective: To quantify this compound and other related impurities in a bulk sample of Duloxetine Hydrochloride.
2. Materials and Reagents:
-
Duloxetine Hydrochloride reference standard and sample
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
3. Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
4. Chromatographic Conditions:
-
Column: Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size[3]
-
Mobile Phase: A mixture of acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 5.4 with orthophosphoric acid) in a 50:50 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: Ambient
-
Detection Wavelength: 229 nm[3]
-
Injection Volume: 20 µL[3]
5. Preparation of Solutions:
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.01 M solution. Adjust the pH to 5.4 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in a 50:50 ratio. Filter through a 0.45 µm membrane filter and degas by sonication.[3]
-
Standard Stock Solution (Duloxetine): Accurately weigh about 25 mg of Duloxetine HCl reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution (Duloxetine): Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Impurity Stock Solution: Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Spiked Sample Solution: Prepare a solution of the Duloxetine sample at a concentration of 1 mg/mL in the mobile phase and spike it with the impurity stock solution to a final impurity concentration of 0.15% relative to the Duloxetine concentration.
-
Sample Solution: Accurately weigh about 25 mg of the Duloxetine HCl sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Perform a blank injection (mobile phase) to ensure a stable baseline.
-
Inject the working standard solution six times and check for system suitability parameters.
-
Inject the spiked sample solution to confirm the resolution between Duloxetine and this compound.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a suitable solvent mixture (e.g., acetonitrile/water).
7. Data Analysis:
-
Identify the peaks of Duloxetine and this compound in the sample chromatogram based on their retention times compared to the standards.
-
Calculate the amount of this compound in the sample using the following formula:
% Impurity = (Area of Impurity / Area of Standard) x (Concentration of Standard / Concentration of Sample) x (Potency of Standard / 100) x 100
Visualizations
Duloxetine Signaling Pathway
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI). It exerts its therapeutic effects by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft.[7][8][9] This enhanced neurotransmission is believed to modulate descending inhibitory pain pathways and is effective in treating depression and neuropathic pain.[7][10]
References
- 2. omicsonline.org [omicsonline.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Estimation of Duloxetine Hydrochloride in Pharmaceutical Formulations by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Duloxetine: a dual serotonin-norepinephrine reuptake inhibitor for treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Efficacy of duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor in persistent pain models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing N-(1-Naphthyl) Duloxetine Cytotoxicity
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of the novel compound, N-(1-Naphthyl) Duloxetine. Duloxetine, a serotonin-norepinephrine reuptake inhibitor, has demonstrated dose-dependent cytotoxic effects in some cancer cell lines.[1] The introduction of a naphthyl group may alter its pharmacological and toxicological properties. Therefore, a systematic evaluation of its cytotoxic potential is a critical step in its preclinical development.
This document outlines detailed protocols for three standard cell-based assays to determine cell viability and the mechanisms of cell death: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Positive Control (e.g., Doxorubicin) |
Table 2: Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous LDH Release (Untreated Cells) | 0 | ||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Maximum LDH Release (Lysis Buffer) | 100 |
Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | ||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2][4]
Materials:
-
This compound
-
96-well clear flat-bottom plates
-
Selected cell line (e.g., HepG2, MCF-7, or a cell line relevant to the compound's intended target)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol or DMSO)[5]
-
Microplate reader capable of measuring absorbance at 570 nm[4]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[5]
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][5] For suspension cells, centrifuge the plate and then remove the supernatant before adding the solubilization solution.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Measure the absorbance at 590 nm with a reference wavelength of 620 nm within 1 hour.[3][5]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane, which is an indicator of cytotoxicity.[6][7]
Materials:
-
This compound
-
96-well clear flat-bottom plates
-
Selected cell line
-
Complete cell culture medium (serum-free medium is recommended during the assay to reduce background)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Controls: Prepare the following controls in triplicate on the same plate:[6]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis solution 30 minutes before the end of the incubation period.
-
Culture medium background: Medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm.[8]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Caspase-3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10] An increase in caspase-3/7 activity is an early indicator of apoptosis.
Materials:
-
This compound
-
96-well opaque-walled plates (for luminescence-based assays)
-
Selected cell line
-
Complete cell culture medium
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)[10]
-
Luminometer or fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled plate.
-
Incubation: Incubate the plate for a shorter duration, typically 4-24 hours, as apoptosis is an earlier event than overt cytotoxicity.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: Calculate the fold increase in caspase-3/7 activity by dividing the relative light units (RLU) of the treated samples by the RLU of the vehicle control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Generalized signaling pathways of apoptosis.
References
- 1. scielo.br [scielo.br]
- 2. broadpharm.com [broadpharm.com]
- 3. researchhub.com [researchhub.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes: Development of a Stability-Indicating Assay for N-(1-Naphthyl) Duloxetine
Introduction
N-(1-Naphthyl) Duloxetine is an impurity and derivative of Duloxetine, a potent selective serotonin and norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and neuropathic pain.[][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its stability profile is crucial for ensuring safety, efficacy, and quality throughout its shelf life. This application note details a comprehensive protocol for the development of a stability-indicating assay for this compound using forced degradation studies and reverse-phase high-performance liquid chromatography (RP-HPLC).
Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and pathways by subjecting the drug substance to stress conditions more severe than accelerated stability testing.[3][4] The resulting data informs the development of a stability-indicating analytical method, which is capable of accurately quantifying the decrease of the active ingredient due to degradation.
Given that this compound is a derivative of Duloxetine, this protocol leverages existing knowledge of Duloxetine's degradation pathways as a foundational starting point. Studies on Duloxetine have shown its susceptibility to degradation under acidic, basic, and oxidative conditions.[3][5][6] This protocol is designed to be a robust starting point for researchers and scientists in drug development, providing a detailed framework for establishing a validated stability-indicating assay.
Forced Degradation Protocol
The following forced degradation studies are designed to be carried out in accordance with International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation of the this compound to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Accurately weigh a small amount of solid this compound into a glass vial.
-
Place the vial in a hot air oven maintained at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Accurately weigh a small amount of solid this compound and spread it as a thin layer in a petri dish.
-
Expose the sample to a UV light source (e.g., 254 nm) and a visible light source for a period sufficient to evaluate its photostability, as per ICH guidelines.
-
Simultaneously, run a control sample stored in the dark.
-
After exposure, dissolve the samples in a suitable solvent and dilute with the mobile phase for HPLC analysis.
-
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ||
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | ||
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ||
| Thermal | Solid State | 48 hours | 80°C | ||
| Photolytic (UV) | 254 nm | As per ICH | Room Temp | ||
| Photolytic (Visible) | Visible Light | As per ICH | Room Temp |
Stability-Indicating RP-HPLC Method
The following RP-HPLC method is a starting point for the separation of this compound from its potential degradation products. Method optimization may be required to achieve optimal separation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation
The developed stability-indicating method must be validated according to ICH Q2(R1) guidelines. The validation parameters should include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Workflow and Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the stability-indicating assay development process.
Workflow for Stability-Indicating Assay Development
Mechanism of Action of SNRIs like this compound
Relationship between Parent Drug and Degradation Products
This application note provides a comprehensive framework for the development and validation of a stability-indicating assay for this compound. By following the detailed protocols for forced degradation and RP-HPLC analysis, researchers can effectively assess the stability of this compound and ensure the quality and safety of potential drug products. The provided diagrams offer a clear visual representation of the experimental workflow, the compound's mechanism of action, and the relationship between the parent drug and its degradation products, aiding in the overall understanding of the stability-indicating assay development process.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. stability indicating hplc: Topics by Science.gov [science.gov]
- 5. scispace.com [scispace.com]
- 6. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of N-(1-Naphthyl) Duloxetine
This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of N-(1-Naphthyl) Duloxetine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured in HPLC?
Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half. It is often caused by undesirable interactions between the analyte and the stationary phase. Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As).
-
Tailing Factor (Tf): Calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.
-
Asymmetry Factor (As): Calculated at 10% of the peak height. Similar to Tf, a value of 1.0 is ideal.
Q2: What are the most common causes of peak tailing for a basic compound like this compound?
This compound, containing a secondary amine, is a basic compound. The most common cause of peak tailing for such molecules in reversed-phase HPLC is the interaction between the protonated amine group and acidic residual silanol groups on the surface of silica-based stationary phases. Other potential causes include column overload, low buffer concentration, inappropriate mobile phase pH, and extra-column volume.
Q3: How does the mobile phase pH influence the peak shape of this compound?
The mobile phase pH is critical. To achieve good peak shape for a basic compound, the pH should be adjusted to either a low range (pH 2.5-3.5) to suppress the ionization of silanol groups or a mid-range (pH 7-8) to neutralize the basic analyte. Operating at a pH where both the analyte and silanols are ionized often leads to maximum tailing.
Q4: Can the choice of HPLC column affect peak tailing?
Absolutely. The choice of column is a critical factor.
-
End-capping: Columns with advanced end-capping (e.g., "double end-capped") have fewer free silanol groups, reducing tailing.
-
Base-Deactivated Silica: These columns are specifically designed to minimize interactions with basic analytes.
-
Particle Type: Superficially porous particles can sometimes offer better peak shapes and efficiency compared to fully porous particles.
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Initial Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing.
Technical Support Center: Chromatographic Resolution of Duloxetine and N-(1-Naphthyl) Duloxetine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of duloxetine from its process-related impurity, N-(1-Naphthyl) Duloxetine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from duloxetine important?
A1: this compound is a known impurity of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI).[] Regulatory bodies require the monitoring and control of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, a robust analytical method capable of resolving duloxetine from its impurities is crucial for quality control.
Q2: What are the typical chromatographic techniques used for this separation?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for the analysis of duloxetine and its related compounds.[2][3][4][5] These methods offer high resolution and sensitivity for quantifying impurities.
Q3: What type of HPLC column is recommended for separating duloxetine and this compound?
A3: C18 and C8 columns are frequently used and have been shown to provide good separation for duloxetine and its impurities.[2][3][4][5] The choice between C18 and C8 will depend on the specific method parameters and the desired retention characteristics.
Troubleshooting Guide
Issue 1: Poor Resolution Between Duloxetine and this compound
Q: My chromatogram shows poor resolution (<1.5) between the duloxetine and this compound peaks. How can I improve the separation?
A: Poor resolution can be addressed by systematically optimizing your chromatographic conditions. Here are several parameters to investigate:
-
Mobile Phase Composition:
-
Organic Modifier: The ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer is a critical factor. A slight decrease in the organic solvent percentage can increase retention times and potentially improve resolution.
-
pH of the Aqueous Buffer: The pH of the mobile phase affects the ionization state of both duloxetine and its impurities, which in turn influences their retention on a reversed-phase column. Experimenting with the pH within a stable range for the column (e.g., pH 3.0 to 5.4) can significantly impact selectivity and resolution.[4][6]
-
Additives: The use of ion-pairing agents like 1-Heptane Sulfonic Acid Sodium Salt can improve peak shape and resolution for basic compounds like duloxetine.[4]
-
-
Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect separation efficiency. Trying temperatures between 25°C and 45°C is a reasonable range to explore.[2][3]
-
Flow Rate: A lower flow rate generally leads to better resolution, but at the cost of longer run times. If your resolution is marginal, a small decrease in flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) may provide the necessary improvement.[2][3]
-
Column Chemistry: If optimizing the mobile phase and other parameters on a C18 column does not yield the desired resolution, consider switching to a different stationary phase, such as a C8 column, which may offer different selectivity.[4]
Issue 2: Peak Tailing for the Duloxetine Peak
Q: The duloxetine peak in my chromatogram is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like duloxetine is often caused by secondary interactions with residual silanol groups on the silica-based column packing. Here are some solutions:
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough to keep duloxetine protonated (e.g., pH < 4). This will minimize interactions with silanol groups.[2][3][4]
-
Use of an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.
-
Column Choice: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
Issue 3: Inconsistent Retention Times
Q: I am observing a drift in the retention times for both duloxetine and this compound. What should I check?
A: Fluctuating retention times are typically indicative of a problem with the HPLC system or the mobile phase preparation.
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. For gradient elution, make sure the solvents are accurately proportioned.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. A fluctuating backpressure is often a sign of pump issues.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.
-
Column Temperature: Verify that the column oven is maintaining a stable temperature.
Experimental Protocols
Below are examples of HPLC and UPLC methods that have been successfully used for the separation of duloxetine and its impurities.
| Parameter | Value |
| Column | C18, 50 mm x 4.6 mm, 1.8 µm |
| Mobile Phase A | 0.01 M KH2PO4 (pH 4.0), Tetrahydrofuran, Methanol (67:23:10 v/v/v) |
| Mobile Phase B | 0.01 M KH2PO4 (pH 4.0), Acetonitrile (60:40 v/v) |
| Flow Rate | 0.6 mL/min |
| Detection Wavelength | 236 nm |
| Column Temperature | 40°C |
Method 2: RP-HPLC Method [4]
| Parameter | Value |
| Column | YMC Pack C8, 250 x 4.6 mm, 5µm |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Orthophosphate + 1.0g 1-Heptane Sulfonic Acid Sodium Salt in 1000mL water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 217 nm |
| Column Temperature | 25°C |
| Gradient Program | T/%B: 0/40, 5/40, 20/75, 30/75, 30.1/40, 40/40 |
Visualizations
Caption: Experimental workflow for HPLC analysis of duloxetine.
Caption: Troubleshooting decision tree for improving resolution.
References
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
"N-(1-Naphthyl) Duloxetine" co-elution with other impurities
This guide provides troubleshooting advice and answers to frequently asked questions regarding the co-elution of the N-(1-Naphthyl) Duloxetine impurity with other related substances during the analytical testing of Duloxetine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its co-elution a significant issue?
This compound is a potential process-related impurity in the synthesis of Duloxetine. In pharmaceutical analysis, co-elution occurs when two or more compounds exit a chromatographic column at the same time, resulting in a single, unresolved peak. This is a critical issue because it leads to the inaccurate quantification of impurities. Regulatory agencies require that all impurities in a drug substance above a certain threshold be accurately identified and quantified to ensure the safety and efficacy of the final drug product. The co-elution of this compound with another impurity can mask the true level of each, potentially leading to the release of a product that does not meet quality standards.
Q2: Which impurities are known to co-elute with this compound?
While specific co-eluting impurities can vary depending on the synthetic route and degradation pathways, a common challenge in reversed-phase HPLC analysis of Duloxetine is the separation of structurally similar compounds. This compound may co-elute with other isomers or closely related impurities. For the purpose of this guide, we will refer to a common co-eluting species as "Impurity X". The structural similarity between these compounds often results in very close retention times under standard chromatographic conditions.
Q3: How can I determine if I have a co-elution problem involving this compound?
Identifying a co-elution issue requires a combination of observational and analytical techniques:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those exhibiting tailing, fronting, or shoulders, which can indicate the presence of a hidden, co-eluting peak.
-
Peak Purity Analysis: If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), the peak purity function can be a powerful tool. This analysis compares spectra across the peak; a "pure" peak will have consistent spectra, while a co-eluting peak will show spectral dissimilarities, resulting in a failed purity test.
-
Method Manipulation: Slightly altering the chromatographic conditions can often help reveal a co-eluting peak. Changes to the mobile phase composition, pH, or column temperature can shift the retention times of the individual components differently, leading to partial or full separation.
Troubleshooting Guide: Resolving Co-elution
If you suspect a co-elution of this compound with another impurity, follow this guide to troubleshoot and resolve the issue.
Initial Assessment and Data Comparison
The following table illustrates a typical co-elution scenario and the results after method optimization. Under the initial conditions, this compound and Impurity X are not resolved. The optimized method provides baseline separation.
| Analyte | Retention Time (Initial Method) (min) | Retention Time (Optimized Method) (min) | Resolution (Rs) (Initial Method) | Resolution (Rs) (Optimized Method) |
| Duloxetine | 10.2 | 12.5 | - | - |
| This compound | 14.5 | 17.1 | < 1.0 | > 2.0 |
| Impurity X | 14.5 | 17.8 | < 1.0 | > 2.0 |
Detailed Experimental Protocols
Here are the detailed methodologies for both the initial and the optimized analytical methods.
Initial HPLC Method (Problematic)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
Optimized HPLC Method (Resolution Achieved)
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm (A different stationary phase can provide alternative selectivity)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 25% B to 55% B over 30 minutes (A shallower gradient increases resolution)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40°C (Higher temperature can improve peak shape and alter selectivity)
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
Troubleshooting Workflow
The following diagram outlines the logical steps to follow when troubleshooting a co-elution issue.
Caption: Troubleshooting workflow for resolving co-elution issues.
Technical Support Center: N-(1-Naphthyl) Duloxetine Degradation Pathway Investigation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of N-(1-Naphthyl) Duloxetine. The information is primarily based on forced degradation studies of the parent compound, Duloxetine, and should be adapted and verified for the N-(1-Naphthyl) analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Duloxetine and its analogs like this compound?
A1: The most significant degradation pathway is the acid-catalyzed hydrolysis of the ether linkage connecting the naphthyl group to the propane backbone.[1][2] This reaction cleaves the molecule, yielding 1-naphthol and a corresponding thiophene derivative.[1][3] This pathway is of critical concern as 1-naphthol is a toxic impurity.[1][4]
Q2: Under which conditions is this compound expected to be most unstable?
A2: this compound is expected to be highly unstable in acidic conditions.[5][6][7] Studies on the parent compound show significant degradation in acidic media, with as much as 50% of the dose hydrolyzing to naphthol in one hour at pH 1.2.[1][3] Degradation is also observed under neutral and alkaline hydrolysis, particularly at elevated temperatures (e.g., reflux).[5][6] While the solid form is relatively stable under thermal and photolytic stress, the compound shows considerable degradation in solution.[5][8]
Q3: What are the major expected degradation products to monitor during a stability study?
A3: The primary degradation product to monitor is 1-Naphthol , due to its prevalence in acidic conditions and its known toxicity.[4][9] Other potential degradants that have been identified for the parent compound under various stress conditions include positional isomers and products from reactions with buffer components.[10] A comprehensive stability-indicating analytical method should be able to resolve the parent compound from 1-Naphthol and other minor impurities.[10][11]
Troubleshooting Guide
Q1: I am observing a significant, early-eluting peak in my RP-HPLC chromatogram after exposing my sample to acidic pH. What could it be?
A1: This is very likely 1-Naphthol , the primary product of acid hydrolysis.[1][2] Duloxetine is extremely labile to acid, and this cleavage product is a common finding.[7] To confirm, you can co-inject a 1-Naphthol standard with your degraded sample. The peak area of this impurity will likely increase with longer exposure to acid or lower pH.
Q2: My sample of this compound in solution shows significant degradation even when stored in neutral buffer at room temperature. How can I improve its stability?
A2: While most stable in solid form, Duloxetine and its analogs can still degrade in neutral aqueous solutions, especially over time or with exposure to light.[5][6] To enhance stability for analytical purposes:
-
Prepare solutions fresh daily.
-
Store stock solutions at refrigerated temperatures (2-8°C) and protect from light.
-
Evaluate the stability of your sample and standard solutions over 48 hours at room temperature to understand their shelf life.[12]
-
If using a formulation, ensure there are no acidic excipients that could locally lower the pH and accelerate hydrolysis.[3]
Q3: Why are my degradation results inconsistent between different batches of the compound?
A3: Inconsistent results can stem from several factors:
-
Purity of Starting Material: Different batches may have varying levels of initial impurities that could catalyze degradation.
-
Residual Solvents or Acids: Trace amounts of acid from the final synthesis step can accelerate hydrolysis.
-
Experimental Conditions: Ensure precise control over pH, temperature, and concentration in your stress studies. Minor variations in pH can lead to significant differences in degradation rates, as the hydrolysis is highly pH-dependent.[1][3]
-
Moisture Content: For solid-state stability, variations in moisture content can affect degradation.
Quantitative Data Summary
The following table summarizes the degradation behavior of the parent compound, Duloxetine HCl, under various ICH-recommended stress conditions. This data can serve as an initial guide for your experiments with this compound.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation (Approx.) | Reference(s) |
| Acid Hydrolysis | 0.01 M HCl | 8 hours | 40°C | 41.35% | [5][6][8] |
| Acid Hydrolysis | 0.1 M HCl | 1 hour (reflux) | ~100°C | >99% | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour (reflux) | ~100°C | 2.83% | [5][6] |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours (reflux) | ~100°C | 97.40% | [7] |
| Neutral Hydrolysis | Water | 12 hours (reflux) | ~100°C | 42.75% | [5][7] |
| Oxidative | 3-30% H₂O₂ | 24-48 hours | Room Temp / 90°C | Stable / Minor Degradation | [5][10][12] |
| Thermal (Solid) | Dry Heat | 2 days | 80°C | Stable | [12] |
| Photolytic (Solid) | Direct Sunlight | 24 hours | Room Temp | Stable | [5][12] |
| Photolytic (Solution) | ICH Light Dose | N/A | Room Temp | Considerable Degradation | [5][6] |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Keep the solution at 40°C for 8 hours.[6]
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~100 µg/mL. Reflux the solution for 1 hour.[6]
-
Neutral Hydrolysis: Dilute the stock solution with purified water to ~100 µg/mL. Reflux the solution for 12 hours.[7]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to ~100 µg/mL. Keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Expose the solid drug substance to 80°C in an oven for 48 hours, then prepare a solution.[12]
-
Photolytic Degradation: Expose the solid drug substance to direct sunlight for 24 hours or under an ICH-compliant photostability chamber, then prepare a solution.[12] Expose a solution (~100 µg/mL) to the same light conditions.[5]
-
-
Sample Preparation for Analysis:
-
Before analysis, cool all heated samples to room temperature.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final target concentration (e.g., 10 µg/mL).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A C8 or C18 column with a mobile phase of phosphate buffer and acetonitrile is a common starting point.[10][12] Use a PDA detector to check for peak purity.
Visualizations
Proposed Degradation Pathway
Caption: Proposed primary degradation pathways for this compound.
Experimental Workflow for Forced Degradation
Caption: General workflow for a forced degradation study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ijper.org [ijper.org]
- 3. iosrphr.org [iosrphr.org]
- 4. Quantitative Analysis of Duloxetine and 1-Naphthol by Capillary Micellar Electrokinetic Chromatography | Bentham Science [eurekaselect.com]
- 5. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(1-Naphthyl) Duloxetine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1-Naphthyl) Duloxetine and encountering issues with mass spectrometry fragmentation.
Disclaimer: Specific experimental fragmentation data for this compound is not widely available in published literature. The guidance provided here is based on the known fragmentation of Duloxetine, general principles of mass spectrometry for structurally similar compounds, and common troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z of the protonated molecule [M+H]⁺ for this compound?
This compound has a molecular formula of C₂₈H₂₅NOS.[] The expected monoisotopic mass and the corresponding m/z value for the protonated molecule are detailed in the table below.
| Parameter | Value |
| Molecular Formula | C₂₈H₂₅NOS |
| Molecular Weight | 423.57 g/mol [] |
| Monoisotopic Mass | 423.1657 u |
| Expected [M+H]⁺ m/z | 424.1730 |
Q2: What are the predicted major fragmentation pathways for this compound based on the fragmentation of Duloxetine?
The fragmentation of Duloxetine is well-characterized, with a primary cleavage leading to the formation of a naphthyloxy-containing fragment. Given the structural similarity, we can predict analogous fragmentation for this compound. The addition of the second naphthyl group provides another potential site for characteristic fragmentation.
A key fragmentation pathway for Duloxetine involves the cleavage of the C-C bond beta to the nitrogen atom, resulting in a stable iminium ion.[2][3][4] For this compound, a similar fragmentation is expected. Additionally, fragmentation of the naphthyl groups themselves can occur, typically through the loss of neutral molecules like acetylene.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the mass spectrometry analysis of this compound.
Q3: I am not observing the expected [M+H]⁺ ion for this compound. What are the possible causes and solutions?
Several factors could lead to the absence or low intensity of the molecular ion peak.
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In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer.[6][7] This is a common issue with molecules that are thermally labile or have easily fragmented bonds.
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Poor Ionization Efficiency: The compound may not be ionizing efficiently under the current conditions.
-
Solution: Optimize the mobile phase composition. Ensure the presence of a proton source, such as 0.1% formic acid, for positive ion mode. The choice of organic solvent (acetonitrile vs. methanol) can also impact ionization.
-
-
Formation of Adducts: The molecular ion may be present as adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) rather than the protonated form.[10][11][12]
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Solution: Scrutinize the mass spectrum for peaks corresponding to common adducts (see table below). If adducts are prevalent, it indicates the presence of salts in the sample or mobile phase. Use high-purity solvents and plasticware to minimize sodium and potassium contamination.[12]
-
| Common Adducts | m/z Shift from [M+H]⁺ |
| Sodium [M+Na]⁺ | +21.98 |
| Potassium [M+K]⁺ | +37.96 |
| Ammonium [M+NH₄]⁺ | +17.03 |
Q4: I am observing unexpected fragments that don't align with the predicted fragmentation of this compound. How can I identify their origin?
Unexpected fragments can arise from several sources. A systematic approach is necessary to pinpoint the cause.
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In-source Fragmentation of Co-eluting Impurities: The unexpected ions may be fragments of an impurity that has a similar retention time to your target analyte.
-
Solution: Improve chromatographic separation. Increase the gradient length or change the stationary phase to resolve the analyte from impurities.
-
-
Background Contamination: The ions could originate from background contamination in the LC-MS system.
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Solution: Run a blank injection (mobile phase only) to identify background ions. Common contaminants include plasticizers and slip agents.
-
-
Unusual Fragmentation Pathways: The molecule might be undergoing a less common fragmentation reaction.
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Solution: Consider alternative fragmentation mechanisms, such as rearrangements or cleavages influenced by the additional naphthyl group. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the fragment ions.
-
Q5: The fragmentation pattern of my compound is inconsistent between runs. What could be causing this variability?
Inconsistent fragmentation can be a sign of unstable instrument conditions or sample degradation.
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Fluctuating Source Conditions: Variations in the ion source temperature or voltages can lead to changes in the degree of in-source fragmentation.[6]
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Solution: Ensure the mass spectrometer has had adequate time to stabilize. Monitor instrument parameters to check for any fluctuations.
-
-
Sample Degradation: this compound, like Duloxetine, may be susceptible to degradation, particularly in acidic conditions.[13]
-
Solution: Prepare samples fresh and minimize their time in the autosampler. If degradation is suspected, analyze a freshly prepared standard to compare with the problematic sample.
-
-
Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress or enhance the ionization and fragmentation of the analyte.
-
Solution: Improve sample clean-up procedures to remove interfering matrix components.
-
Experimental Protocols
Hypothetical LC-MS/MS Method for this compound Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and experimental goals.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions (Predicted):
-
Precursor Ion (Q1): m/z 424.2
-
Product Ion (Q3) 1 (from N-dealkylation): m/z corresponding to the loss of the N-methylpropylamine chain.
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Product Ion (Q3) 2 (from naphthyl cleavage): m/z corresponding to a naphthyloxy fragment.
-
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected mass spectrometry fragmentation.
Caption: Predicted major fragmentation pathways for this compound.
References
- 2. GCMS Section 6.15 [people.whitman.edu]
- 3. Video: Mass Spectrometry of Amines [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. EP2018860A1 - Duloxetine composition - Google Patents [patents.google.com]
optimizing extraction efficiency of "N-(1-Naphthyl) Duloxetine" from matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of N-(1-Naphthyl) Duloxetine from various biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Suboptimal Extraction Method: The chosen method (SPE, LLE, or PP) may not be ideal for the matrix or the analyte's physicochemical properties. | 1. Method Screening: If not already done, perform a preliminary screen of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP) to determine the most effective technique for your matrix. 2. SPE Optimization: - Sorbent Selection: For a compound like this compound, a mixed-mode cation exchange or a reversed-phase sorbent (e.g., Oasis HLB) is a good starting point.[1] - pH Adjustment: The pH of the sample and the elution solvent is critical. Since this compound is a basic compound, ensure the sample pH is adjusted to neutralize the analyte for better retention on reversed-phase sorbents. Conversely, for ion-exchange, the pH should be adjusted to ensure the analyte is charged. - Elution Solvent: Test different elution solvents with varying organic content and pH to ensure complete elution from the SPE cartridge. 3. LLE Optimization: - Solvent Selection: Screen various organic solvents (e.g., methyl tert-butyl ether, ethyl acetate, hexane/iso-propanol mixtures) to find the one with the best partitioning coefficient for this compound.[2][3] - pH Adjustment: Adjust the pH of the aqueous phase to neutralize the analyte and enhance its solubility in the organic solvent. - Back-Extraction: Consider a back-extraction step into an acidic aqueous phase for further cleanup.[4] 4. PP Optimization: - Precipitant Choice: Acetonitrile is a common choice for protein precipitation.[2] Acetone is another option.[5] - Precipitant-to-Sample Ratio: Optimize the volume ratio of the precipitating agent to the sample to ensure complete protein removal. |
| Incomplete Elution from SPE Cartridge | 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution buffer. 2. Modify Elution Solvent pH: For basic compounds, adding a small amount of acid (e.g., formic acid) to the elution solvent can improve recovery. For acidic compounds, a basic modifier can be used. 3. Increase Elution Volume: Use a larger volume of the elution solvent in multiple smaller aliquots. | |
| Analyte Adsorption to Labware | 1. Use Low-Binding Labware: Employ polypropylene or silanized glass tubes and pipette tips. 2. Pre-condition Labware: Rinse labware with a solution of the analyte at a high concentration to saturate active binding sites. | |
| High Matrix Effects (Ion Suppression or Enhancement) | Insufficient Sample Cleanup: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer.[6][7] | 1. Improve Extraction Method: - SPE: Incorporate a wash step with a solvent that can remove interferences without eluting the analyte. - LLE: Perform a back-extraction to further purify the sample. 2. Optimize Chromatographic Separation: Adjust the HPLC/UPLC gradient to separate the analyte from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d5) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[1][5] 4. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components. |
| Phospholipid Contamination: Phospholipids from plasma are a common cause of ion suppression. | 1. Protein Precipitation: While simple, PP is often insufficient for removing all phospholipids.[1] 2. Targeted Phospholipid Removal: Use specialized SPE cartridges or methods designed for phospholipid removal. | |
| Poor Reproducibility (High %CV) | Inconsistent Sample Handling: Variations in extraction times, temperatures, or vortexing can lead to inconsistent results. | 1. Standardize Protocol: Ensure all samples are processed identically. Use automated or semi-automated sample processing if available. 2. Ensure Complete Solvent Evaporation: If a solvent evaporation step is used, ensure all solvent is removed before reconstitution. 3. Proper Internal Standard Addition: Add the internal standard early in the workflow to account for variability in extraction steps. |
| Incomplete Reconstitution | 1. Optimize Reconstitution Solvent: Ensure the dried extract is fully dissolved in the reconstitution solvent. Vortex and/or sonicate the sample to aid dissolution. 2. Check for Analyte Precipitation: The reconstitution solvent should be compatible with the initial mobile phase to prevent the analyte from precipitating on the analytical column. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial extraction method for this compound from plasma?
A1: For initial method development, Solid-Phase Extraction (SPE) using a mixed-mode cation exchange or a reversed-phase polymer-based sorbent (like Oasis HLB) is often a good starting point.[1] This is because SPE can provide a cleaner extract compared to protein precipitation and can be more easily automated than liquid-liquid extraction. However, the optimal method will depend on the specific requirements of your assay (e.g., required limit of quantification, sample throughput).
Q2: How can I minimize matrix effects when analyzing this compound in complex matrices like liver homogenate?
A2: Liver homogenates are particularly challenging due to high lipid and protein content. To minimize matrix effects:
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Use a robust cleanup method: A combination of protein precipitation followed by SPE or LLE is often necessary.
-
Employ a stable isotope-labeled internal standard: This is crucial for accurate quantification in complex matrices.[5]
-
Optimize chromatography: A longer chromatographic run time with a shallower gradient can help separate the analyte from interfering matrix components.
-
Perform a post-extraction spike experiment: This will help you quantify the extent of ion suppression or enhancement in your method.[6]
Q3: What are the critical parameters to optimize for a liquid-liquid extraction (LLE) of this compound?
A3: The most critical parameters for LLE are:
-
Choice of organic solvent: The polarity of the solvent should be optimized to maximize the partitioning of this compound into the organic phase.
-
pH of the aqueous phase: Since this compound is a basic compound, adjusting the pH of the sample to be 1-2 pH units above its pKa will neutralize it and favor its extraction into an organic solvent.
-
Phase separation: Ensure complete separation of the aqueous and organic layers to avoid emulsion formation and carryover. Centrifugation can aid in this.
Q4: My recovery is low even after optimizing the extraction protocol. What else could be the issue?
A4: If you have optimized the extraction parameters and still face low recovery, consider the following:
-
Analyte stability: this compound might be degrading during sample processing. Investigate its stability under different pH and temperature conditions.
-
Adsorption to labware: The compound may be adsorbing to plastic or glass surfaces. Using low-binding tubes and tips can help mitigate this.
-
Incomplete solvent evaporation or reconstitution: Ensure the extract is completely dried down and fully redissolved in the reconstitution solvent.
Quantitative Data Summary
The following tables summarize quantitative data for the extraction of Duloxetine, which can serve as a starting point for optimizing the extraction of this compound.
Table 1: Comparison of Extraction Methods for Duloxetine from Human Plasma
| Extraction Method | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Reference |
| Solid-Phase Extraction (Oasis HLB) | Not explicitly stated, but method was successful | Not explicitly stated, but method was validated | 0.05 | [1] |
| Liquid-Liquid Extraction | 45 - 74 | Not explicitly stated | 10 | [8] |
| Protein Precipitation (Acetonitrile) | Not explicitly stated, but method was successful | Prone to ion suppression | Not explicitly stated | [1][2] |
| Protein Precipitation (Acetone) | Accuracy: 8.05% - 11.01% | Duloxetine is subject to matrix effects | Not explicitly stated | [5] |
Table 2: Reported Extraction Recoveries for Duloxetine
| Matrix | Extraction Method | Mean Recovery (%) | Reference |
| Human Plasma | Dispersive solid-phase extraction with magnetic nanoparticles | 96 | [3] |
| Human Plasma | Liquid-Liquid Extraction with hexane containing 2% isopropyl alcohol | >84 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma (Adapted from Duloxetine Protocol) [1]
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Sample Pre-treatment: To 100 µL of human plasma, add an appropriate amount of internal standard (e.g., this compound-d5).
-
Conditioning: Condition an Oasis HLB SPE cartridge (or a similar mixed-mode or reversed-phase cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol, potentially with a small percentage of formic or acetic acid to facilitate elution).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Protocol 2: Protein Precipitation (PP) of this compound from Human Plasma (Adapted from Duloxetine Protocol) [2]
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Precipitation: Add 450 µL of cold acetonitrile to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds, then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant to a clean tube for analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective determination of some anti‐depressant drugs in complicated matrices by dual emulsification liquid‐phas… [ouci.dntb.gov.ua]
- 5. forensicresources.org [forensicresources.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of N-(1-Naphthyl) Duloxetine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of N-(1-Naphthyl) Duloxetine and related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting substances from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[1][2] This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of results between different plasma lots | Variable Matrix Effects: Different biological matrix lots can have varying compositions of endogenous materials like phospholipids, which can cause inconsistent ion suppression or enhancement.[2] | 1. Evaluate Matrix from Multiple Sources: During method validation, assess the matrix effect using at least six different lots of the biological matrix.[2] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and is affected by the matrix in a similar way, thus compensating for variability.[3] For this compound, a deuterated analog would be ideal. 3. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[3] |
| Low signal intensity or poor sensitivity | Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[4] This is a known issue for duloxetine analysis, especially with simpler sample preparation methods like protein precipitation.[5][6] | 1. Optimize Chromatography: Modify the LC gradient to separate the analyte from the matrix components causing suppression.[1] 2. Enhance Sample Preparation: Switch from protein precipitation to SPE or LLE to achieve a cleaner extract.[6] 3. Check for Phospholipid-Based Matrix Effects: Introduce a wash step in the LC gradient to elute phospholipids after the analyte of interest. |
| Inconsistent internal standard (IS) area | IS Matrix Effect: The internal standard itself is experiencing ion suppression or enhancement. The area of the IS should not be less than 50% or more than 200% of the average IS area of the calibrators.[7] | 1. Use a Co-eluting SIL-IS: An ideal internal standard has a retention time very close to the analyte.[3] 2. Investigate IS Purity and Stability: Ensure the internal standard is pure and stable in the reconstitution solvent. |
| Non-linear calibration curve | Concentration-Dependent Matrix Effect: The degree of ion suppression or enhancement may change as the concentration of the analyte and co-eluting matrix components changes. | 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8] 2. Improve Chromatographic Separation: Ensure baseline separation of the analyte from any interfering peaks. 3. Use a Different Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1] Consider switching to APCI if compatible with the analyte. |
| Peak shape distortion (e.g., splitting, tailing) | Physical and Chemical Matrix Effects: High concentrations of salts or other matrix components can affect the chromatography. Particulates can block the column frit, and some matrix components can precipitate when they come into contact with the mobile phase.[9] | 1. Sample Filtration: Ensure all samples are filtered before injection. 2. Solvent Compatibility: The sample solvent should be compatible with the mobile phase to prevent precipitation.[9] 3. Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.[9] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds present in the sample matrix.[10] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal.[11] In the bioanalysis of this compound, a duloxetine impurity[], matrix effects can compromise the accuracy, precision, and sensitivity of the quantitative method.[6]
Q2: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?
A2: A common qualitative method is the post-column infusion experiment.[2] In this technique, a constant flow of this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[4]
Q3: What is the standard quantitative method to evaluate the matrix effect?
A3: The matrix effect is typically quantified by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard-normalized MF should be close to 1.0.[2]
Q4: My lab uses protein precipitation for sample preparation. Is this adequate for this compound bioanalysis?
A4: While protein precipitation is a simple and fast technique, it is often insufficient for removing all matrix interferences, particularly phospholipids, and is prone to causing ion suppression.[5][6] For duloxetine and its derivatives, more robust methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended to obtain cleaner extracts and minimize matrix effects.[3]
Q5: What role do metabolites play in matrix effects?
A5: Metabolites of the parent drug can co-elute with the analyte of interest and cause matrix effects.[1] Duloxetine is extensively metabolized through oxidation of the naphthyl ring, followed by conjugation.[13][14] These metabolites, being structurally similar, may have chromatographic behavior close to that of this compound and can interfere with its ionization.
Quantitative Data Summary
The following table summarizes representative data from a bioanalytical method validation for duloxetine in human plasma, demonstrating the assessment of matrix effects. While specific data for this compound is not available, this serves as a relevant example.
| Parameter | Low Quality Control (LQC) | High Quality Control (HQC) | Acceptance Criteria |
| Analyte Concentration | 0.15 ng/mL | 90.2 ng/mL | - |
| Mean Accuracy in Plasma (Lot 1) | 109.67% | 106.61% | 85-115% |
| Mean Accuracy in Plasma (Lot 2) | 113.71% | Not Reported | 85-115% |
| Precision (%CV) across lots | < 15% | < 15% | ≤ 15% |
| Data adapted from a study on duloxetine in human plasma.[5] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
Objective: To quantify the matrix effect on this compound analysis.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) at low and high concentrations into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Sample): Extract blank plasma/serum from at least six different sources. Spike the analyte and IS into the extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Sample): Spike the analyte and IS into blank plasma/serum at low and high concentrations before extraction.
-
-
Analyze all three sets using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = Mean Peak Area of Set B / Mean Peak Area of Set A
-
-
Calculate the Recovery (RE):
-
RE = Mean Peak Area of Set C / Mean Peak Area of Set B
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤ 15%.[15]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To minimize matrix effects by efficiently cleaning up plasma samples.
Methodology:
-
Select an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent, as duloxetine is a strong base with a pKa of 9.7[15]).
-
Condition the Cartridge: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Mix 100 µL of plasma sample with 100 µL of 4% phosphoric acid and load it onto the conditioned cartridge.
-
Wash the Cartridge:
-
Wash with 1 mL of 0.1 M acetate buffer.
-
Wash with 1 mL of methanol to remove less polar interferences.
-
-
Elute the Analyte: Elute this compound and the IS with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forensicresources.org [forensicresources.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. bioanalysisjournal.com [bioanalysisjournal.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 13. droracle.ai [droracle.ai]
- 14. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing "N-(1-Naphthyl) Duloxetine" Adsorption to Labware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of "N-(1-Naphthyl) Duloxetine" to laboratory ware. Given the hydrophobic nature of this molecule, analogous to Duloxetine, non-specific binding to surfaces can lead to significant analyte loss and inaccurate experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound lower than expected?
Low recovery of this compound is often due to its adsorption to labware surfaces. As a hydrophobic molecule, it has a tendency to bind to the surfaces of both plastic and glass containers, especially at low concentrations. This phenomenon, known as non-specific binding (NSB), can significantly reduce the amount of analyte in your sample.
Q2: What types of labware are most prone to adsorbing this compound?
Both glass and certain types of plastic can be problematic. Glass surfaces can have silanol groups that may interact with the analyte. Polystyrene, a common plastic for labware, is also known to exhibit high binding with hydrophobic compounds.
Q3: What is the first and most simple step I can take to reduce adsorption?
The choice of labware is a critical first step. For hydrophobic compounds like this compound, polypropylene (PP) labware is generally recommended over polystyrene or glass as it tends to exhibit lower non-specific binding.[1][2][3]
Q4: Are there specialized labware options available to minimize adsorption?
Yes, several manufacturers offer low-adsorption or low-binding microplates and tubes. These products are often made from modified polypropylene or have proprietary coatings that create a hydrophilic surface, repelling hydrophobic molecules. A study on various drugs showed that low-adsorption microplates could reduce non-specific adsorption to below 15%.[4]
Q5: Can I modify my sample solution to prevent adsorption?
Absolutely. Modifying the composition of your sample solution is a highly effective strategy. The goal is to reduce the hydrophobic interactions between your analyte and the labware surface. Common approaches include:
-
Adding Organic Solvents: Incorporating organic solvents like acetonitrile or methanol into your aqueous samples can significantly reduce adsorption.[4]
-
Using Surfactants: Non-ionic surfactants, such as Tween-20 or Triton X-100, at low concentrations (e.g., 0.01% to 0.1%) can coat the labware surface and prevent the analyte from binding.[5][6]
-
Adjusting pH: The solubility of Duloxetine is pH-dependent.[7] While specific data for this compound is not available, you may consider evaluating the effect of pH on its solubility and adsorption in your specific application. However, one study noted that changes in gastric pH did not significantly impact the absorption of duloxetine itself.[8][9]
Troubleshooting Guide
Issue: Significant loss of this compound in solution.
This troubleshooting guide will walk you through a systematic approach to identifying and mitigating the cause of analyte loss.
Caption: Troubleshooting workflow for low analyte recovery.
Data on Adsorption Prevention Strategies
The following table summarizes the effectiveness of different strategies for reducing the non-specific adsorption of hydrophobic drugs, which can be applied to this compound.
| Strategy | Labware Type | Analyte Type | Reduction in Adsorption (%) | Reference |
| Use of Low-Adsorption Microplates | Polypropylene | Positively charged or neutral hydrophobic drugs | Up to 85% (compared to conventional plates) | [4] |
| Addition of Organic Solvent | Conventional Polypropylene | Hydrophobic drugs | Acetonitrile showed stronger inhibition than methanol | [4] |
| Coating with Silane Coupling Agents | Tissue Culture Microplates | Various probe drugs | Up to 90% | [4] |
| Addition of Non-ionic Surfactant | Plastic surfaces | Proteins (as a proxy for hydrophobic molecules) | Significant reduction at low concentrations (~0.05%) | [5] |
Experimental Protocols
Protocol 1: Silanization of Glassware
Silanization chemically modifies the glass surface to make it more hydrophobic, which can paradoxically reduce the adsorption of certain hydrophobic analytes by preventing interactions with surface silanol groups.[10][11]
Materials:
-
5% (v/v) solution of dichlorodimethylsilane in heptane or toluene.[12][13]
-
Dry toluene
-
Dry methanol
-
Acetone
-
Glassware to be treated
-
Fume hood
Procedure:
-
Thoroughly clean the glassware with detergent and water, followed by rinses with distilled water, and then dry completely.
-
In a fume hood, fill the glassware to about one-third of its volume with the 5% dichlorodimethylsilane solution.
-
Agitate the glassware for 15 minutes, ensuring the entire inner surface is wetted.[12]
-
Discard the silanizing solution according to your institution's hazardous waste disposal guidelines.
-
Rinse the glassware three times with dry toluene.[12]
-
Fill the glassware to about one-third of its volume with methanol and agitate for 15 minutes.[12]
-
Discard the methanol and rinse thoroughly with more methanol, followed by acetone.[12]
-
Allow the glassware to dry completely, for example, by placing it in an oven at >100°C overnight.[13]
Caption: Step-by-step workflow for the silanization of glassware.
Protocol 2: Preparation of a Working Solution with Surfactant
This protocol describes how to prepare a working solution of this compound containing a surfactant to minimize adsorption to plastic labware.
Materials:
-
This compound stock solution
-
Aqueous buffer or solvent appropriate for your experiment
-
Tween-20 (or other suitable non-ionic surfactant)
-
Polypropylene tubes and pipette tips
Procedure:
-
Prepare a 1% (v/v) stock solution of Tween-20 in your experimental buffer.
-
In a polypropylene tube, add the required volume of your this compound stock solution.
-
Add the appropriate volume of the 1% Tween-20 stock solution to achieve a final concentration of 0.01% to 0.05% Tween-20 in your final working solution.
-
Bring the solution to the final volume with your experimental buffer.
-
Vortex briefly to ensure homogeneity.
-
When pipetting, consider pre-rinsing the pipette tip with the solution to equilibrate the surface and minimize loss during transfer.
This technical support guide provides a starting point for addressing the adsorption of this compound. The optimal conditions may vary depending on the specific experimental setup, and some empirical testing is recommended to determine the most effective strategy for your application.
References
- 1. ptsmake.com [ptsmake.com]
- 2. polymershapes.com [polymershapes.com]
- 3. immould.com [immould.com]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Silanization - Wikipedia [en.wikipedia.org]
- 11. Silanizing glassware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptideweb.com [peptideweb.com]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: N-(1-Naphthyl) Duloxetine Reference Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with the N-(1-Naphthyl) Duloxetine reference standard. The information provided is based on studies of duloxetine and its analogs, as the stability of this compound is expected to be comparable due to its core structure.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for the this compound reference standard?
A1: The primary stability concern for this compound is its susceptibility to acid-catalyzed hydrolysis.[1][2][3] Exposure to acidic conditions can lead to the cleavage of the ether linkage, resulting in the formation of 1-naphthol, a toxic impurity.[1][2][3]
Q2: What are the main degradation products of this compound?
A2: Under stress conditions, particularly acidic hydrolysis, the main degradation product is 1-naphthol.[1][2][3] Other potential impurities that have been identified in studies of duloxetine include succinamide and phthalamide impurities when in contact with certain enteric polymers, and various oxidation and photolytic degradation products.[4][5] A recent recall of duloxetine products also highlighted the presence of N-nitroso-duloxetine as a potential impurity.[6][7]
Q3: What are the recommended storage conditions for the this compound reference standard?
A3: To ensure stability, the reference standard should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[8] Long-term storage at -20°C is recommended.[8][9][10] It is also advised to protect the standard from light.
Q4: How can I monitor the stability of my this compound reference standard?
A4: The stability of the reference standard can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[3][11][12] These methods can separate the intact drug from its degradation products, allowing for quantification of any degradation. Regular analysis of the reference standard against a freshly prepared standard or a certified reference material is recommended.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, duloxetine hydrochloride has been found to be incompatible with certain enteric polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) and hydroxypropyl methylcellulose phthalate (HPMCP), which can lead to the formation of succinamide and phthalamide impurities, respectively.[4] It is also incompatible with strong oxidizing agents.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of the reference standard. | - Verify the storage conditions of the reference standard. - Prepare a fresh solution of the standard. - Perform a forced degradation study to identify potential degradation products. |
| Decreased peak area of the main compound | Instability of the standard in the analytical solution. | - Check the pH of the diluent; avoid acidic conditions. - Analyze the solution immediately after preparation or perform a solution stability study. |
| Formation of 1-naphthol peak | Acidic hydrolysis of the reference standard. | - Ensure all solvents and diluents are neutral or slightly basic. - Avoid exposure of the standard to acidic environments. |
| Inconsistent analytical results | Improper handling or storage of the reference standard. | - Review the handling and storage procedures against the manufacturer's recommendations. - Ensure the container is always tightly sealed after use. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the degradation of duloxetine under various stress conditions, which is indicative of the expected stability of this compound.
| Stress Condition | Duration | Temperature | Degradation (%) | Key Degradation Products | Reference |
| 0.01N HCl | 8 hours | 40°C | 41.35% | 1-Naphthol | [11] |
| 0.1N NaOH | 1 hour | Reflux | 2.83% | Multiple minor products | [11] |
| Neutral (Water) | 1 hour | Reflux | 42.75% | Multiple minor products | [11] |
| 30% H₂O₂ | 48 hours | Room Temp | Stable | - | [11] |
| Photolytic (Solid) | - | - | Stable | - | [11] |
| Thermal (Solid) | - | - | Stable | - | [11] |
| Photolytic (Solution) | - | - | Considerable Degradation | Multiple products | [11] |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed for the analysis of duloxetine and its degradation products.
-
Column: C8 (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 2.5) : Methanol : Tetrahydrofuran (50:40:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare the sample solution by dissolving the test substance in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify and quantify any degradation products by comparing the sample chromatogram to the standard and to chromatograms from forced degradation studies.[11]
-
Spectrophotometric Method for Quantification of Duloxetine in the Presence of 1-Naphthol
This method can be used for routine quality control to check for the presence of the primary degradation product.
-
Method: First Derivative of the Ratio Spectra Spectrophotometric (1DD) Method
-
Analytical Wavelengths:
-
Duloxetine: 251 nm
-
1-Naphthol: 305.2 nm
-
-
Procedure:
-
Prepare standard solutions of this compound and 1-Naphthol in a suitable solvent (e.g., methanol).
-
Record the zero-order absorption spectra of the standard solutions.
-
Generate the first derivative of the ratio spectra to determine the peak amplitudes at the respective zero-crossing points for each compound, allowing for their simultaneous determination without mutual interference.[14]
-
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. Quantitative Analysis of Duloxetine and 1-Naphthol by Capillary Micellar Electrokinetic Chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Quantitative Analysis of Duloxetine and 1-Naphthol by Capillary Micellar Electrokinetic Chromatography | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. newsweek.com [newsweek.com]
- 8. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. biosave.com [biosave.com]
- 11. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for the Analysis of N-(1-Naphthyl) Duloxetine and Related Compounds
This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of Duloxetine and its analogues, offering a starting point for the validation of a method for "N-(1-Naphthyl) Duloxetine." Given the structural similarity, the methods detailed below for Duloxetine hydrochloride serve as a strong foundation for developing a robust analytical procedure for its N-(1-Naphthyl) derivative.
The following sections present a comparison of several published RP-HPLC methods, detailing their experimental conditions and validation parameters. This information is intended for researchers, scientists, and drug development professionals seeking to establish a reliable quality control method for this class of compounds.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is critical for ensuring the accuracy, precision, and reliability of analytical results. The methods described herein have been validated for the analysis of Duloxetine, a structurally related compound to this compound.
Table 1: Comparison of Chromatographic Conditions for Duloxetine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil C18 (250 x 4.6 mm, 5µm)[1] | YMC Pack C8 (250 x 4.6 mm, 5µm)[2] | Inertsil BDS C8 (250 x 4.6 mm)[3] | Inertsil ODS C18 (250 x 4.6 mm, 5µm)[4] |
| Mobile Phase | Acetonitrile: 0.01 M KH2PO4 buffer (pH 5.4) (50:50, v/v)[1] | Gradient of Acetonitrile and 0.01 M NaH2PO4 with 1.0g/L 1-Heptane Sulfonic Acid Sodium Salt (pH 3.0)[2] | Buffer: Acetonitrile: Methanol (55:37:8, v/v/v)[3] | 0.05 M Phosphate buffer (pH 4.6): Acetonitrile (30:70, v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 229 nm[1] | 217 nm[2] | 215 nm[3] | 255 nm[4] |
| Retention Time | 5.84 min[1] | Not specified (gradient) | 6.431 min[3] | 5.328 min[4] |
Table 2: Comparison of Validation Parameters for Duloxetine HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 1 - 25[1] | Not specified | 2 - 12[3] | 20 - 120[4] |
| Correlation Coefficient (r²) | Not specified | Not specified | 0.9995[3] | 0.999[4] |
| Accuracy (% Recovery) | 99.78 - 101.21[1] | Not specified | 99.8 - 100.2[3] | 100.5[4] |
| Precision (%RSD) | 0.4 (Repeatability)[1] | Not specified | Not specified | 0.05 (Repeatability)[4] |
| LOD (µg/mL) | Not specified | Not specified | Not specified | 3.04[4] |
| LOQ (µg/mL) | Not specified | Not specified | Not specified | 10[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these analytical methods. The following protocols are based on the published literature for Duloxetine analysis.
Method 1: Stability-Indicating RP-HPLC Method[1]
-
Chromatographic System: A Hypersil C18 column (250 mm x 4.6 mm, 5µm particle size) is used at ambient temperature.
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and a 0.01 M potassium dihydrogen phosphate buffer, with the pH adjusted to 5.4 using orthophosphoric acid. The mobile phase should be filtered through a 0.45 µm nylon membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 229 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A standard stock solution of 1000 µg/mL is prepared by dissolving 25 mg of Duloxetine HCl in 25 mL of methanol. A working standard of 100 µg/mL is then prepared by diluting 1 mL of the stock solution to 10 mL with the mobile phase.
Method 3: RP-HPLC Method for Pharmaceutical Dosage Forms[3]
-
Chromatographic System: An Inertsil BDS C8 column (250 x 4.6 mm).
-
Mobile Phase: A mixture of Buffer, Acetonitrile, and Methanol in the ratio of 55:37:8 (v/v/v). The buffer is a 0.02 mM phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Standard Solution Preparation: A calibration curve is prepared in the concentration range of 2-12 µg/mL.
Visualizing the HPLC Method Validation Workflow
The process of validating an HPLC method follows a logical sequence of experiments to demonstrate its suitability for the intended purpose.
Caption: Workflow for HPLC Method Validation.
Signaling Pathway of Duloxetine
Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding its mechanism of action is relevant for drug development professionals. This compound is expected to have a similar mechanism.
Caption: Simplified Signaling Pathway of Duloxetine.
References
A Comparative Guide to N-(1-Naphthyl) Duloxetine and Other Duloxetine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "N-(1-Naphthyl) Duloxetine" and other known impurities of duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI). Understanding the impurity profile of an active pharmaceutical ingredient (API) like duloxetine is critical for ensuring its quality, safety, and efficacy. This document summarizes key analytical data, experimental protocols for detection, and available toxicological information to support research and drug development efforts.
Introduction to Duloxetine and its Impurities
Duloxetine, chemically known as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine hydrochloride, is a cornerstone in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1] The synthesis and degradation of duloxetine can lead to the formation of various impurities, which are broadly classified as process-related impurities, degradation products, and formulation-related impurities. Regulatory bodies require stringent control and characterization of these impurities.
"this compound" is a known process-related impurity of duloxetine.[2] While commercially available as a reference standard, detailed public scientific literature on its full spectral characterization and comparative analysis is limited. This guide aims to consolidate the available information on this specific impurity and compare it with other well-characterized duloxetine-related substances.
Comparative Analysis of Duloxetine Impurities
The following tables provide a comparative summary of "this compound" and other significant duloxetine impurities based on available data. It is important to note that detailed experimental data for "this compound" is not as extensively published as for other impurities.
Physicochemical Properties
| Impurity Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| This compound | (S)-N-Methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)naphthalen-1-amine | C₂₈H₂₅NOS | 423.57 | Process-Related |
| (R)-Duloxetine (Impurity A) | (R)-N-Methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | C₁₈H₁₉NOS | 297.42 | Process-Related (Stereoisomer) |
| Duloxetine Hydroxy Impurity (Impurity B) | (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C₈H₁₃NOS | 171.26 | Process-Related |
| 4-Naphthol Duloxetine (Impurity C) | 4-[(1RS)-3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | C₁₈H₁₉NOS | 297.41 | Process-Related / Degradation |
| 1-Naphthol (Impurity D) | Naphthalen-1-ol | C₁₀H₈O | 144.17 | Process-Related / Degradation |
| 2-Naphthol Duloxetine (Impurity E) | 2-[(1RS)-3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol | C₁₈H₁₉NOS | 297.41 | Process-Related / Degradation |
| N-Nitroso Duloxetine | N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)nitrous amide | C₁₈H₁₈N₂O₂S | 326.41 | Degradation |
| (S)-Duloxetine Succinamide | (S)-4-(Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]amino)-4-oxobutanoic acid | C₂₂H₂₃NO₄S | 397.49 | Formulation-Related |
| Duloxetine Phthalamide | (S)-2-((3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)(methyl)carbamoyl)benzoic acid | C₂₆H₂₃NO₄S | 445.53 | Formulation-Related |
Spectroscopic Data Summary
Detailed spectroscopic data is crucial for the unambiguous identification of impurities. The following table summarizes available data. A comprehensive, publicly available dataset for this compound is not currently available.
| Impurity Name | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Mass Spectrometry (m/z) | Key IR Bands (cm⁻¹) |
| (R)-Duloxetine (Impurity A) | Data comparable to Duloxetine | Data comparable to Duloxetine | [M+H]⁺ 298 | Data comparable to Duloxetine |
| Impurity B | 4.95 (t, 1H, CH-OH), 2.55 (t, 2H, CH₂-N), 2.30 (s, 3H, N-CH₃) | 70.5 (CH-OH), 53.0 (CH₂-N), 36.0 (N-CH₃) | [M+H]⁺ 172 | 3300-3100 (O-H, N-H), 2950-2800 (C-H) |
| Impurity C | Aromatic protons shifted, phenolic OH signal | Aromatic carbons shifted | [M+H]⁺ 298 | 3400-3200 (O-H), 3100-3000 (N-H) |
| Impurity D | 9.5 (s, 1H, OH), 7.8-7.2 (m, 7H, Ar-H) | 152.0 (C-OH), aromatic signals | [M]⁺ 144 | 3600-3200 (O-H), 1600-1450 (C=C) |
| Impurity E | Aromatic protons shifted, phenolic OH signal | Aromatic carbons shifted | [M+H]⁺ 298 | 3400-3200 (O-H), 3100-3000 (N-H) |
| N-Nitroso Duloxetine | Two sets of signals due to E/Z isomers around N-N bond.[3] | Two sets of signals due to E/Z isomers. | [M+H]⁺ 327[3] | ~1450 (N=O stretch) |
| (S)-Duloxetine Succinamide | Aliphatic protons of succinyl chain | Carbonyl carbons of amide and carboxylic acid | [M+H]⁺ 398 | ~1710 (C=O, acid), ~1640 (C=O, amide) |
| Duloxetine Phthalamide | Aromatic protons of phthaloyl group | Carbonyl carbons of amide and carboxylic acid | [M+H]⁺ 446 | ~1700 (C=O, acid), ~1650 (C=O, amide) |
Experimental Protocols
Accurate identification and quantification of duloxetine impurities rely on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques.
RP-HPLC Method for Process-Related Impurities
This method is suitable for the separation and quantification of several known process-related and degradation impurities of duloxetine.[3]
-
Chromatographic System:
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Buffer (Potassium dihydrogen phosphate with triethylamine, pH adjusted) / Methanol / Acetonitrile (35:52:13 v/v/v)
-
Mobile Phase B: Methanol / Acetonitrile (80:20 v/v)
-
Gradient Elution: A time-based gradient from Mobile Phase A to Mobile Phase B is employed to achieve separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 25 °C
-
-
Sample Preparation:
-
Dissolve the duloxetine sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
UPLC-MS/MS Method for N-Nitroso Duloxetine
Due to its potential genotoxicity and low acceptable limits, a highly sensitive method is required for the analysis of N-Nitroso Duloxetine.
-
Chromatographic System:
-
Column: A suitable C18 column for UPLC applications.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the UPLC column dimensions.
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for N-Nitroso Duloxetine (e.g., m/z 327 -> fragment ions).[3]
-
-
-
Sample Preparation:
-
Due to the trace levels of this impurity, a concentration step may be necessary. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to clean up the sample and concentrate the analyte.
-
Visualizing Analytical Workflows
Signaling Pathways and Logical Relationships
The formation of duloxetine impurities can be understood through logical pathways related to its synthesis and degradation.
Toxicological Significance
The toxicological evaluation of impurities is a critical aspect of drug safety.
-
N-Nitroso Duloxetine: This impurity is of significant concern due to the known carcinogenic potential of the nitrosamine class of compounds. Regulatory agencies have set stringent limits for nitrosamine impurities in pharmaceutical products.[4] Recent recalls of duloxetine products have been linked to the presence of N-nitroso-duloxetine above acceptable levels.
-
1-Naphthol (Impurity D): 1-Naphthol is a known hepatotoxic agent.[5] Its presence as a process-related impurity or degradation product needs to be carefully controlled.
-
Other Impurities: There is limited publicly available toxicological data for many of the other process-related and degradation impurities of duloxetine, including this compound. In silico toxicity prediction studies have suggested that some degradation products of duloxetine may exhibit higher toxicity than the parent drug.[1][2] Further toxicological studies are warranted to fully assess the safety risks associated with these impurities.
Conclusion
The control of impurities in duloxetine is essential for ensuring patient safety and product quality. While significant progress has been made in identifying and characterizing numerous process-related, degradation, and formulation-related impurities, a notable gap in the public scientific literature exists for the full spectral and comparative data of "this compound." The emergence of potentially genotoxic impurities like N-nitroso-duloxetine highlights the importance of continuous monitoring and the development of highly sensitive analytical methods. This guide serves as a valuable resource for professionals in the pharmaceutical industry by consolidating the current knowledge on duloxetine impurities and providing a framework for their analysis and control. Further research into the toxicological profiles of all identified impurities is crucial for a comprehensive risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of duloxetine: Identification of transformation products by UHPLC-ESI(+)-HRMS/MS, in silico toxicity and wastewater analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. verywellhealth.com [verywellhealth.com]
- 5. mdpi.com [mdpi.com]
Lack of Comparative Data on N-(1-Naphthyl) Duloxetine and Duloxetine
A direct comparative toxicity analysis of "N-(1-Naphthyl) Duloxetine" and duloxetine cannot be provided at this time due to a lack of available scientific literature and experimental data on "this compound." Extensive searches have not yielded any studies that investigate the toxicity profile of this specific analog or compare it to the parent compound, duloxetine.
Therefore, this guide will focus on providing a comprehensive overview of the established toxicity of duloxetine, supported by experimental data and methodologies from published research. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Duloxetine Toxicity
Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is widely used for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[1][2][3] While generally considered safe, there are documented cases of toxicity, particularly in overdose situations and instances of co-ingestion with other substances.[4][5][6][7]
Quantitative Toxicity Data for Duloxetine
The following table summarizes key quantitative data from various toxicity studies on duloxetine.
| Parameter | Value | Species/System | Source |
| Post-mortem Blood Concentration | 0.0 - 2.5 mg/L | Human | [6] |
| Post-mortem Femoral Blood Concentration (Fatal Overdose) | 1.42 mg/L | Human | [6] |
| Plasma Concentration (Intentional Fatal Toxicity with Baclofen) | 2.5 mg/L | Human | [4] |
| IC50 (MKN45 cancer cell line) | 40.41 µg/mL | In vitro (Human gastric cancer cells) | [8] |
| IC50 (NIH3T3 cell line) | 15.79 µg/mL | In vitro (Mouse embryonic fibroblast cells) | [8] |
| Median Overdose (duloxetine alone) | 840 mg (range: 180–4200 mg) | Human | [5][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Human Overdose Data Retrospective Review:
-
Objective: To characterize the clinical effects of duloxetine overdose.[7]
-
Methodology: A retrospective review of admissions to two tertiary clinical toxicology units between March 2007 and May 2021 was conducted. Data extracted from a clinical database included demographic information, dose ingested, co-ingestants, clinical effects, ECG parameters, complications (e.g., coma, serotonin toxicity, seizures), length of stay, and ICU admission.[7] Cases of duloxetine overdose (>120 mg) were analyzed.[7]
In Vitro Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the cytotoxic effects of duloxetine on cancer and normal cell lines.[8]
-
Cell Lines: MKN45 (human gastric cancer cell line) and NIH3T3 (mouse embryonic fibroblast cell line).[8]
-
Methodology: Cells were cultured in 96-well plates. Stock solutions of duloxetine were prepared. Cells were incubated with different concentrations of duloxetine (1, 10, 25, 50, 100, and 200 µL). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was then calculated.[8]
In Vivo Genotoxicity Study (Sister Chromatid Exchange Assay):
-
Objective: To evaluate the genotoxic potential of duloxetine in mouse bone marrow.[9]
-
Animal Model: Male mice.[9]
-
Methodology: Three doses of duloxetine (2, 20, and 200 mg/kg) were administered. A control group received purified water, and a positive control group received doxorubicin (1 mg/kg). The capacity of the drug to induce sister chromatid exchanges (SCE), modify proliferation kinetics, and alter the mitotic index in bone marrow cells was evaluated.[9]
Signaling Pathway of Duloxetine
Duloxetine's primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the central nervous system.[1][10][11] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, potentiating their signaling.[11] Additionally, duloxetine can increase dopamine levels in the prefrontal cortex by inhibiting norepinephrine transporters, which also have an affinity for dopamine.[3]
Caption: Duloxetine's mechanism of action.
Conclusion
While a direct comparative toxicity assessment between "this compound" and duloxetine is not feasible due to the absence of data on the former, this guide provides a thorough overview of the known toxicological profile of duloxetine. The presented data from human overdose cases, in vitro cytotoxicity assays, and in vivo genotoxicity studies offer valuable insights for researchers and drug development professionals. The primary toxic effects of duloxetine are linked to its pharmacological action as a serotonin-norepinephrine reuptake inhibitor, with overdose leading to sympathomimetic effects and serotonin toxicity.[5][7] Further research is warranted to elucidate the toxicity of duloxetine analogs to better understand their structure-activity relationships and potential therapeutic applications.
References
- 1. Duloxetine - Wikipedia [en.wikipedia.org]
- 2. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Duloxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Duloxetine overdose causes sympathomimetic and serotonin toxicity without major complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Genotoxic Evaluation of Duloxetine II. The Effect on the Number of Sister Chromatid Exchanges, the Mitotic Index, and the Proliferation Kinetics in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. droracle.ai [droracle.ai]
A Comparative Guide to Cross-Validation of Analytical Methods for N-(1-Naphthyl) Duloxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-(1-Naphthyl) Duloxetine, a known impurity of the active pharmaceutical ingredient (API) Duloxetine.[] The cross-validation of analytical methods is a critical step in drug development and quality control to ensure the accuracy, reliability, and consistency of results. This document outlines key performance characteristics of various techniques, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of impurities like this compound is contingent on factors such as sensitivity, selectivity, and the specific requirements of the analysis (e.g., routine quality control vs. trace-level determination). High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for the analysis of Duloxetine and its related substances.
While a dedicated cross-validation study for this compound is not extensively documented in publicly available literature, a comparative analysis can be extrapolated from validated methods for Duloxetine and its other N-substituted impurities, such as N-Nitroso Duloxetine.[2][3][4]
Table 1: Comparison of Analytical Method Performance for Duloxetine and Related Impurities
| Parameter | HPLC | UPLC | LC-MS/MS |
| Principle | Chromatographic separation based on polarity | Chromatographic separation using smaller particle size columns for higher efficiency | Separation by chromatography followed by mass-based detection and quantification |
| Selectivity | Good | Excellent | Superior |
| Sensitivity (LOD/LOQ) | µg/mL to ng/mL range | ng/mL to pg/mL range | pg/mL to fg/mL range |
| Linearity Range | Typically wide, e.g., 2-60 µg/mL for Duloxetine | Wide, e.g., 0.02-5.0 µg/mL for Duloxetine residues[5] | Wide, e.g., 0.075–3.75 ng/mL for N-Nitroso Duloxetine[4][6] |
| Accuracy (% Recovery) | Typically 98-102% | Typically >80% for trace analysis[5] | 82.5–113.4% for N-Nitroso Duloxetine in various matrices[4][6] |
| Precision (%RSD) | <2% | <1.5% for trace analysis[5] | <11% for N-Nitroso Duloxetine[6] |
| Analysis Time | Longer (typically 15-30 min) | Shorter (typically <15 min)[7] | Short (can be <5 min) |
| Instrumentation Cost | Moderate | High | Very High |
| Typical Application | Routine QC, stability studies | High-throughput screening, cleaning validation, impurity profiling | Trace level impurity quantification, structural elucidation, bioanalysis |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for HPLC, UPLC, and LC-MS/MS methods adapted for the analysis of Duloxetine and its impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control and stability testing of Duloxetine and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 M Sodium Dihydrogen Orthophosphate and 1.0g of 1-Heptane Sulfonic Acid Sodium Salt, pH adjusted to 3.0) and an organic solvent (e.g., Acetonitrile).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 217 nm.[3]
-
Injection Volume: 5.0 µL.[3]
-
Column Temperature: 25°C.[3]
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., methanol/water mixture) to a known concentration.
Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers higher resolution, sensitivity, and faster analysis times, making it ideal for high-throughput screening and trace-level impurity analysis.
-
Instrumentation: A UPLC system with a PDA or UV detector.
-
Column: UPLC C18 column (e.g., Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen orthophosphate, pH 3.0) and acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Detection: UV detection at 230 nm.[5]
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40°C.[5]
-
Sample Preparation: Similar to HPLC, with potentially higher dilution for trace analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS provides the highest selectivity and sensitivity, making it the method of choice for the quantification of genotoxic impurities and for bioanalytical studies.
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., Luna Omega Polar C18, 100 mm x 2.1 mm, 1.6 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water and acetonitrile.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For this compound (Molecular Formula: C28H25NOS, Molecular Weight: 423.57), the precursor ion [M+H]+ would be m/z 424.17.[] Product ions would need to be determined through infusion experiments. For Duloxetine, a common transition is m/z 298.08 → 154.0.[8]
-
Sample Preparation: Sample dissolution in a suitable solvent, followed by filtration. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required.
Visualizing the Cross-Validation Workflow
A clear understanding of the experimental and logical flow is essential for conducting a successful cross-validation study.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathway for Method Selection
The choice of an analytical method is guided by the specific requirements of the analytical problem. This decision-making process can be visualized as a signaling pathway.
Caption: Decision pathway for selecting an appropriate analytical method.
By carefully considering the performance characteristics, experimental protocols, and logical workflows presented in this guide, researchers and drug development professionals can make informed decisions regarding the cross-validation and implementation of analytical methods for the control of this compound and other related impurities.
References
- 2. Ultra-High-Performance Liquid Chromatography Combined With Mass Spectrometry Detection Analytical Method for the Determination of N-Nitrosoduloxetine in Duloxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edqm.eu [edqm.eu]
- 4. Simple and Practical Method for the Quantitative High-Sensitivity Analysis of N-Nitroso Duloxetine in Duloxetine Drug Products Utilizing LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
Inter-Laboratory Comparison Guide: Analysis of N-(1-Naphthyl) Duloxetine
This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to assess the analytical performance of various laboratories in quantifying the potential process impurity, N-(1-Naphthyl) Duloxetine, in a Duloxetine active pharmaceutical ingredient (API). The objective of such studies is to ensure method robustness, reproducibility, and consistency across different quality control sites, which is a critical component of pharmaceutical quality assurance.
This compound is a potential impurity that can arise during the synthesis of Duloxetine.[1] Its monitoring and control are essential to ensure the purity, safety, and efficacy of the final drug product, in line with regulatory guidelines such as those from the International Council on Harmonisation (ICH).[2][3][4][5] This guide presents comparative data, a standardized analytical protocol, and workflow visualizations to aid researchers, scientists, and drug development professionals in understanding the variability and performance of analytical methods for this specific impurity.
Data Presentation: Summary of Inter-Laboratory Results
The following table summarizes the quantitative results from a hypothetical round-robin study involving eight distinct laboratories. Each laboratory was provided with a prepared sample of Duloxetine API spiked with this compound at a target concentration of 0.10% w/w. The participants were instructed to follow a standardized analytical procedure, as detailed in the Experimental Protocols section below.
| Laboratory ID | Mean Reported Conc. (% w/w) | Standard Deviation (SD) | Precision (RSD %) | Accuracy (Recovery %) |
| Lab-01 | 0.102 | 0.003 | 2.94 | 102.0 |
| Lab-02 | 0.098 | 0.002 | 2.04 | 98.0 |
| Lab-03 | 0.105 | 0.004 | 3.81 | 105.0 |
| Lab-04 | 0.095 | 0.005 | 5.26 | 95.0 |
| Lab-05 | 0.101 | 0.002 | 1.98 | 101.0 |
| Lab-06 | 0.110 | 0.006 | 5.45 | 110.0 |
| Lab-07 | 0.099 | 0.003 | 3.03 | 99.0 |
| Lab-08 | 0.103 | 0.002 | 1.94 | 103.0 |
| Overall | 0.102 | 0.005 | 4.71 | 101.6 |
Experimental Protocols
A standardized, stability-indicating High-Performance Liquid Chromatography (HPLC) method was provided to all participating laboratories to minimize procedural variability.
Instrumentation
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatographic data system for peak integration and analysis.
Chromatographic Conditions
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.
-
Buffer (Solvent A): 0.01 M Sodium Dihydrogen Orthophosphate, with pH adjusted to 3.0 using Orthophosphoric acid.[6]
-
Organic (Solvent B): Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: 30% A, 70% B
-
30.1-35 min: Re-equilibration to 70% A, 30% B
-
-
Column Temperature: 25 °C.
-
Detection Wavelength: 217 nm.[6]
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and water in a 50:50 v/v ratio.
-
Standard Solution (0.001 mg/mL): Accurately weigh and dissolve this compound reference standard in diluent to prepare a stock solution. Further dilute to reach the final concentration.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 100 mg of the Duloxetine API sample in 100 mL of diluent.
System Suitability Test (SST)
Before sample analysis, a system suitability solution containing both Duloxetine and this compound is injected. The following criteria must be met:
-
Tailing Factor (Asymmetry): Not more than 2.0 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.
Calculation
The percentage of this compound impurity is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows associated with the inter-laboratory comparison study.
References
- 1. database.ich.org [database.ich.org]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Genotoxicity of Novel Duloxetine Analogs: A Focus on N-(1-Naphthyl) Duloxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the genotoxic potential of novel duloxetine analogs, using the specific example of "N-(1-Naphthyl) Duloxetine." Given the absence of publicly available genotoxicity data for this specific analog, this document outlines the standard battery of tests performed on the parent compound, duloxetine, and presents the established protocols necessary for evaluating the new chemical entity (NCE). This approach allows for a direct comparison between the known safety profile of duloxetine and the yet-to-be-determined profile of its derivative.
Comparative Genotoxicity Data: Duloxetine
The genotoxic potential of duloxetine has been evaluated using a standard battery of in vitro and in vivo tests, as recommended by international regulatory guidelines. The results for the parent compound are summarized below, providing a benchmark for any new analog.
| Assay | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result | Conclusion |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | Up to 5000 µ g/plate | With and Without | Negative | Non-mutagenic |
| In Vitro Mammalian Cell Mutation Assay | Mouse Lymphoma L5178Y cells | Not specified | With and Without | Negative | Non-mutagenic |
| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Not specified | Without | Positive (Clastogenic) | Clastogenic |
| In Vivo Micronucleus Assay | Mouse bone marrow | Not specified | N/A | Negative | Non-clastogenic in vivo |
Interpretation for a Novel Analog: The data for duloxetine reveals a positive finding for clastogenicity (the ability to cause structural damage to chromosomes) in an in vitro setting, but this effect was not observed in vivo. This is a critical point of comparison for "this compound." It will be essential to determine if the addition of the naphthyl group alters this profile, potentially introducing in vivo effects or other forms of genotoxicity not seen with the parent molecule.
Recommended Genotoxicity Testing Workflow
The evaluation of a new chemical entity like "this compound" should follow a standardized workflow designed to detect potential genetic damage comprehensively. This workflow, recommended by agencies such as the International Council for Harmonisation (ICH), typically begins with in vitro assays and proceeds to in vivo testing if positive results are found or if exposure levels warrant it.
Caption: Standard workflow for assessing the genotoxicity of a new chemical entity.
Experimental Protocols
Below are detailed methodologies for the key assays required to evaluate the genotoxicity of "this compound."
Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.
-
Methodology:
-
Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: The assay is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or phenobarbital/β-naphthoflavone.
-
Procedure: The test compound, at various concentrations, is combined with the bacterial culture and (if required) the S9 mix. This mixture is incorporated into a top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ revertants) on the test plates is counted and compared to the number of spontaneous revertants on solvent control plates.
-
Positive Result: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous revertant) count.
-
In Vitro Mammalian Cell Micronucleus Test
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.
-
Methodology:
-
Cell Lines: Human or rodent cell lines are used (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Treatment: Cultures are exposed to "this compound" across a range of concentrations, both with and without S9 metabolic activation. A solvent and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9) are run in parallel.
-
Cytochalasin B: Cytochalasin B is often added to the culture to block cytokinesis (cell division), allowing for the easy identification of cells that have completed one nuclear division. These cells are binucleated and are the target for scoring.
-
Harvest and Staining: After an appropriate exposure time (typically 1.5-2 normal cell cycles), cells are harvested, fixed, and stained with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., DAPI).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also measured to ensure that the tested concentrations are not overtly toxic.
-
Positive Result: A significant, concentration-dependent increase in the frequency of micronucleated cells compared to the solvent control indicates a positive result for clastogenicity or aneugenicity.
-
In Vivo Rodent Micronucleus Assay
-
Principle: This test evaluates genotoxicity in a whole animal, providing a more comprehensive assessment that includes factors of metabolism, distribution, and excretion. It assesses the formation of micronuclei in polychromatic erythrocytes (immature red blood cells) in the bone marrow or peripheral blood.
-
Methodology:
-
Species: Typically, mice or rats are used.
-
Administration: "this compound" is administered to the animals, usually via the intended clinical route or by oral gavage/intraperitoneal injection. At least three dose levels are tested, up to the maximum tolerated dose.
-
Sampling: Bone marrow is typically collected 24 and 48 hours after a single treatment. For peripheral blood, samples may be taken at 48 and 72 hours.
-
Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained. For peripheral blood, automated scoring by flow cytometry is now common.
-
Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by analyzing at least 4000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.
-
Positive Result: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to the concurrent vehicle control group indicates an in vivo genotoxic effect.
-
Logical Framework for Genotoxicity Assessment
The results from the various assays are integrated to form a comprehensive genotoxicity profile. The relationship between different types of genetic damage and the assays that detect them is crucial for a final risk assessment.
Caption: Relationship between genotoxic endpoints and the assays used for their detection.
A Comparative Guide to the Formation of N-(1-Naphthyl) Duloxetine Under Various Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the formation of N-(1-Naphthyl) Duloxetine, a potential impurity of Duloxetine, under different stress conditions. The information presented is based on published experimental data from forced degradation studies of Duloxetine. This document aims to assist researchers in understanding the degradation pathways of Duloxetine and in the development of stable pharmaceutical formulations.
Introduction
Duloxetine is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) widely used for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions. Like any pharmaceutical compound, Duloxetine is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can potentially affect its efficacy and safety. One such impurity is this compound. Understanding the conditions under which this impurity is formed is crucial for ensuring the quality and stability of Duloxetine drug products.
Forced degradation studies are essential in identifying potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. This guide summarizes the findings from such studies with a focus on the formation of this compound.
Quantitative Data Summary
The following table summarizes the formation of this compound when Duloxetine hydrochloride is subjected to various stress conditions. The data presented here is a synthesis of findings from multiple studies and is intended to be illustrative. The actual amount of impurity formed can vary based on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | This compound Formation (% Area) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | Significant Formation | |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | Not Detected | |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Minor Formation | |
| Thermal | Solid State | 48 hours | 105°C | Not Detected | |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | Not Detected |
Note: "Significant Formation" indicates that this impurity is a major degradation product under these conditions, while "Minor Formation" suggests it is formed in smaller quantities. "Not Detected" implies that the impurity was not observed above the limit of detection in the cited studies.
Experimental Protocols
Detailed methodologies for the stress testing of Duloxetine hydrochloride are provided below. These protocols are based on established methods for forced degradation studies.
Acid Hydrolysis
-
Objective: To evaluate the degradation of Duloxetine in an acidic environment.
-
Procedure:
-
Accurately weigh 10 mg of Duloxetine hydrochloride and dissolve it in 10 mL of 0.1 M hydrochloric acid.
-
Reflux the solution at 80°C for 8 hours.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL.
-
Analyze the sample by RP-HPLC.
-
Base Hydrolysis
-
Objective: To assess the stability of Duloxetine in an alkaline environment.
-
Procedure:
-
Dissolve 10 mg of Duloxetine hydrochloride in 10 mL of 0.1 M sodium hydroxide.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize with 0.1 M hydrochloric acid.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Inject the sample into the HPLC system.
-
Oxidative Degradation
-
Objective: To determine the effect of oxidative stress on Duloxetine.
-
Procedure:
-
Dissolve 10 mg of Duloxetine hydrochloride in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by RP-HPLC.
-
Thermal Degradation
-
Objective: To investigate the stability of Duloxetine at elevated temperatures.
-
Procedure:
-
Place about 10 mg of solid Duloxetine hydrochloride in a petri dish.
-
Expose the sample to a temperature of 105°C in a hot air oven for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in the mobile phase to obtain a concentration of 100 µg/mL.
-
Analyze using RP-HPLC.
-
Photolytic Degradation
-
Objective: To evaluate the photosensitivity of Duloxetine.
-
Procedure:
-
Place approximately 10 mg of solid Duloxetine hydrochloride in a transparent petri dish.
-
Expose the sample to UV light at a wavelength of 254 nm in a photostability chamber for 24 hours.
-
Prepare a control sample, wrapped in aluminum foil to protect it from light, and store it under the same conditions.
-
After the exposure period, dissolve both the exposed and control samples in the mobile phase to a concentration of 100 µg/mL.
-
Analyze both samples by RP-HPLC.
-
Analytical Method: RP-HPLC
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) in a gradient elution mode.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Experimental Workflow for Stress Testing
The following diagram illustrates the general workflow for conducting forced degradation studies on Duloxetine and analyzing the formation of this compound.
Caption: Workflow for forced degradation of Duloxetine.
Proposed Formation Pathway of this compound
The formation of this compound under acidic conditions is hypothesized to occur through an acid-catalyzed intramolecular cyclization reaction, often referred to as a Pictet-Spengler type reaction, followed by rearrangement. This pathway is more likely under strong acidic and thermal stress.
Caption: Proposed pathway for this compound formation.
A Comparative Analysis of "N-(1-Naphthyl) Duloxetine" Levels in Generic versus Brand-Name Duloxetine: A Guide for Researchers
A comprehensive review of publicly available data reveals no direct comparative studies quantifying the levels of the specific impurity, "N-(1-Naphthyl) Duloxetine," in generic versus brand-name formulations of duloxetine. While the presence and control of impurities are critical aspects of pharmaceutical quality and are regulated by bodies such as the U.S. Food and Drug Administration (FDA), specific quantitative data for this particular related compound in commercially available products remains unpublished in the scientific literature or regulatory documents.
This guide, intended for researchers, scientists, and drug development professionals, provides a framework for understanding the regulatory landscape surrounding pharmaceutical impurities, outlines detailed experimental protocols for the detection and quantification of such compounds in duloxetine, and presents relevant biochemical pathways.
Regulatory Framework for Impurities in Pharmaceuticals
Regulatory agencies like the FDA establish stringent guidelines for the control of impurities in both brand-name and generic drug products. The core principle is that generic drugs must be pharmaceutically equivalent and bioequivalent to their brand-name counterparts, which includes having a comparable impurity profile. While the specific types of impurities may differ based on the synthetic route employed, the overall levels of known and unknown impurities must be within acceptable limits.
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| New Drug Substances | ≥ 0.05% | ≥ 0.10% or 1.0 mg/day intake, whichever is lower | ≥ 0.15% or 1.0 mg/day intake, whichever is lower |
| New Drug Products | ≥ 0.1% | ≥ 0.2% or 2 mg/day intake, whichever is lower | A level that is justified by toxicological data |
Table 1: General Thresholds for Impurities in Pharmaceutical Products. These thresholds, derived from ICH guidelines, dictate when an impurity must be reported, identified, and qualified through toxicological studies.
Experimental Protocols for Impurity Profiling of Duloxetine
The following protocols describe methodologies that can be adapted for the detection and quantification of "this compound" and other related substances in duloxetine formulations.
High-Performance Liquid Chromatography (HPLC) Method
A robust and validated stability-indicating HPLC method is essential for the separation and quantification of duloxetine and its impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Phosphate buffer (pH 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh and transfer the powdered content of duloxetine capsules (or the active pharmaceutical ingredient) equivalent to 25 mg of duloxetine into a 25 mL volumetric flask.
-
Add 15 mL of diluent (Mobile Phase A:Mobile Phase B, 50:50 v/v) and sonicate for 15 minutes to dissolve.
-
Make up the volume to 25 mL with the diluent.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress. This helps in identifying potential degradation products, including "this compound".
-
Acid Hydrolysis: 1 N HCl at 80°C for 2 hours
-
Base Hydrolysis: 1 N NaOH at 80°C for 2 hours
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
Visualizing Key Pathways and Processes
Duloxetine Metabolic Pathway
Duloxetine is primarily metabolized in the liver by cytochrome P450 enzymes CYP1A2 and CYP2D6. The major metabolic pathways involve oxidation of the naphthyl ring, followed by further oxidation and conjugation.
Caption: Major metabolic pathways of duloxetine in the liver.
Experimental Workflow for Impurity Analysis
The general workflow for identifying and quantifying impurities in a pharmaceutical product involves several key steps, from sample preparation to data analysis.
Caption: General workflow for pharmaceutical impurity analysis.
Evaluating the Impact of "N-(1-Naphthyl) Duloxetine" on Duloxetine Efficacy: A Review of Available Data
A comprehensive review of scientific literature reveals a significant lack of data on the specific impact of N-(1-Naphthyl) Duloxetine on the efficacy of the parent drug, duloxetine. Currently, this compound is primarily categorized as an impurity of duloxetine, a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[] As such, research has focused on the pharmacological actions of duloxetine itself and the toxicological profiles of its known degradants and metabolites, rather than the pharmacodynamic or pharmacokinetic influence of this specific impurity.
This guide aims to provide a clear overview of the current state of knowledge, addressing the core request for a comparison by first detailing the established mechanism of duloxetine and then discussing the context of its impurities. Due to the absence of experimental data for this compound's effect on efficacy, a direct comparative analysis is not possible at this time.
Duloxetine: An Established Mechanism of Action
Duloxetine exerts its therapeutic effects by potently inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) in the central nervous system.[2][3][4][5] This dual inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[3][4] This modulation of serotonergic and noradrenergic pathways is believed to be the primary mechanism underlying its antidepressant, anxiolytic, and analgesic properties.[2][3][4][5] Furthermore, duloxetine has a minimal affinity for other neurotransmitter receptors, such as dopaminergic, cholinergic, and histaminergic receptors, contributing to its classification as a selective inhibitor.[2][3]
The diagram below illustrates the established signaling pathway of duloxetine.
References
Safety Operating Guide
Safe Disposal of N-(1-Naphthyl) Duloxetine: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of N-(1-Naphthyl) Duloxetine, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
This compound and its analogues, such as Duloxetine hydrochloride, are classified as hazardous substances that are harmful if swallowed and pose a serious risk of eye damage.[1][2][3] Furthermore, these compounds are very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, proper disposal is not merely a regulatory compliance issue but a critical step in protecting personnel and the environment.
Hazard Profile and Safety Data
The following table summarizes the key hazard information for Duloxetine hydrochloride, a closely related compound. Researchers handling this compound should assume a similar hazard profile.
| Hazard Classification | Description | GHS Pictograms | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | GHS07 | P264: Wash thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2][3] |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1][2][3] | GHS05 | P280: Wear eye protection / face protection.[1][2][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Hazardous to the Aquatic Environment, Acute (Category 1) | Very toxic to aquatic life.[2][3] | GHS09 | P273: Avoid release to the environment.[2][3] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | Very toxic to aquatic life with long lasting effects.[1][2] | GHS09 | P273: Avoid release to the environment.[2][3] |
| Reproductive Toxicity (Category 2) | Suspected of damaging fertility or the unborn child.[1] | GHS08 | P201: Obtain special instructions before use.[1] P202: Do not handle until all safety precautions have been read and understood.[1] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol should be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[4]
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
3. Preferred Disposal Method: Licensed Waste Disposal Service:
-
The primary and recommended method of disposal is to transfer the waste to a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
4. Alternative Disposal (if permissible and no take-back program is available):
-
This method should only be used as a last resort and in compliance with institutional and local regulations.
-
Step 1: Deactivation (Consult with a qualified chemist for appropriate methods).
-
Step 2: Solidification. Mix the compound with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Step 3: Packaging. Place the mixture in a sealed, leak-proof container.[5]
-
Step 4: Labeling. Clearly label the container with its contents.
-
Step 5: Final Disposal. Dispose of the sealed container in the trash, as per institutional guidelines. Do not flush down the drain or toilet. [4][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
References
Essential Safety and Operational Protocols for Handling N-(1-Naphthyl) Duloxetine
Researchers and drug development professionals require immediate and precise safety information for handling novel compounds. This guide provides essential personal protective equipment (PPE) recommendations, handling procedures, and disposal plans for N-(1-Naphthyl) Duloxetine, ensuring a safe laboratory environment. The following protocols are based on established safety guidelines for handling analogous pharmaceutical compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE based on the potential hazards associated with duloxetine and its analogs, which are known to be harmful if swallowed and can cause serious eye damage.[1][2][3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with powder-free, chemotherapy-rated gloves is required.[5][6] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[5][7] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn in addition to goggles when there is a risk of splashes or spills.[2][6][8] |
| Body Protection | Laboratory Coat & Gown | A standard laboratory coat should be worn at all times.[9] For procedures with a higher risk of contamination, a disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[5][8] |
| Respiratory Protection | Respirator | For handling powders or when aerosols may be generated, a NIOSH-approved N95 or higher respirator is necessary.[1][7] In production settings or during large spills, an airline-supplied, hood-type respirator is preferred.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection. The following workflow outlines the key steps for the safe management of this compound.
Procedural Guidance
Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any dust or aerosols.[1]
-
Don PPE: Before entering the designated area, all personnel must don the appropriate PPE as outlined in the table above.[9][10]
Handling:
-
Weighing and Dissolving: Handle the solid form of the compound within a ventilated enclosure to prevent inhalation of dust particles.[1] Use anti-static measures where necessary.
-
Conducting Experiments: Avoid all personal contact, including inhalation and skin contact.[1] Use in a well-ventilated area.[1] Do not eat, drink, or smoke in the handling area.[1][3]
Decontamination and Disposal:
-
Decontaminate Surfaces: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, gowns, and any unused compound, in clearly labeled hazardous waste containers according to institutional and local regulations.[11] Do not empty into drains, as duloxetine and its analogs are very toxic to aquatic life.[2][4]
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer pair of gloves should be removed first, followed by the gown and other protective equipment. Wash hands thoroughly with soap and water after removing all PPE.[1][5]
Documentation:
-
Record Keeping: Maintain accurate records of the amount of this compound used and disposed of to comply with laboratory and regulatory standards.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. ehs.lilly.com [ehs.lilly.com]
- 3. moehs.com [moehs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. osha.gov [osha.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. pppmag.com [pppmag.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. ehsinsight.com [ehsinsight.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
